molecular formula C4H6N2 B1626202 1-Methylimidazole-d6 CAS No. 285978-27-0

1-Methylimidazole-d6

货号: B1626202
CAS 编号: 285978-27-0
分子量: 88.14 g/mol
InChI 键: MCTWTZJPVLRJOU-RLTMCGQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methylimidazole-d6 is a useful research compound. Its molecular formula is C4H6N2 and its molecular weight is 88.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,4,5-trideuterio-1-(trideuteriomethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTWTZJPVLRJOU-RLTMCGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462884
Record name 1-Methylimidazole-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285978-27-0
Record name 1-Methylimidazole-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285978-27-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylimidazole-d6 (CAS: 285978-27-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylimidazole-d6, a deuterated isotopologue of 1-methylimidazole. It is intended for professionals in research, particularly those in drug development and analytical chemistry, who utilize isotopically labeled compounds. This document covers its physicochemical properties, synthesis, spectroscopic characteristics, and applications, with a focus on its role as an internal standard in quantitative analysis.

Core Physicochemical Properties

This compound is a colorless to yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, with data for its non-deuterated counterpart provided for comparison. The primary difference is the increased molecular weight due to the substitution of six hydrogen atoms with deuterium.

PropertyThis compound1-Methylimidazole (unlabeled)
CAS Number 285978-27-0616-47-7
Molecular Formula C₄D₆N₂C₄H₆N₂
Molecular Weight 88.14 g/mol [2]82.10 g/mol [1]
Appearance Colorless to yellow liquid[1]Colorless to yellow liquid
Density 1.104 g/mL at 25 °C1.031 g/mL
Boiling Point 198 °C (lit.)198 °C (lit.)
Melting Point Not specified-6 °C
Flash Point 92 °C (closed cup)92 °C (closed cup)
Solubility Soluble in waterMiscible with water
Isotopic Purity ≥98 atom % DNot applicable

Synthesis of this compound

The synthesis of this compound follows the same principles as its non-deuterated analog, primarily through the methylation of an imidazole ring. To achieve full deuteration, deuterated starting materials are required. The two primary routes are the methylation of imidazole and the Radziszewski reaction.

Route 1: Methylation of Imidazole-d4 with a Deuterated Methylating Agent

This is a common laboratory and industrial method. It involves the N-alkylation of a deuterated imidazole ring with a deuterated methyl source.

  • Starting Materials : Imidazole-d4, Methyl-d3 iodide, a base (e.g., sodium hydroxide or sodium methoxide), and a suitable solvent.

  • General Procedure :

    • Imidazole-d4 is deprotonated by a strong base to form an imidazolide anion.

    • The anion then acts as a nucleophile, attacking the electrophilic methyl-d3 group of the methyl-d3 iodide.

    • The resulting product is purified, typically by distillation, to yield this compound.

imidazole_d4 Imidazole-d4 deprotonation Deprotonation imidazole_d4->deprotonation base Base (e.g., NaOH) base->deprotonation imidazolide Imidazolide-d4 Anion deprotonation->imidazolide methylation SN2 Methylation imidazolide->methylation methyl_iodide_d3 Methyl-d3 Iodide methyl_iodide_d3->methylation product This compound methylation->product purification Purification (Distillation) product->purification final_product Pure this compound purification->final_product

Caption: General synthesis workflow for this compound via methylation.

Route 2: Radziszewski Reaction with Deuterated Components

The Radziszewski reaction is a one-pot synthesis that condenses a dicarbonyl compound, an aldehyde, ammonia, and a primary amine. To synthesize this compound via this route, deuterated precursors are necessary.

  • Starting Materials : Glyoxal, Formaldehyde-d2, Methylamine-d3, and Ammonia in a suitable solvent. Deuterium exchange on glyoxal and the use of deuterated ammonia could also be employed for full deuteration of the ring.

Spectroscopic Profile

The spectroscopic data is crucial for confirming the identity and isotopic purity of this compound. The key distinguishing features arise from the presence of deuterium in place of hydrogen.

Technique Expected Observations for this compound Reference Data (Unlabeled 1-Methylimidazole)
¹H NMR The spectrum should show a significant reduction or complete absence of signals corresponding to the imidazole ring protons and the N-methyl protons. This confirms a high degree of deuteration.In CDCl₃, typical shifts are: ~7.39 ppm (s, 1H), ~7.01 ppm (s, 1H), ~6.86 ppm (s, 1H), ~3.64 ppm (s, 3H).
¹³C NMR Chemical shifts will be very similar to the unlabeled compound. C-D couplings may be observed, and signals for deuterated carbons will appear as multiplets (e.g., a triplet for -CD₃).In DMSO-d₆, typical shifts are: ~137.2 ppm, ~128.9 ppm, ~121.0 ppm, ~32.8 ppm.
Mass Spec (MS) The molecular ion peak [M]⁺ will be at m/z 88, which is 6 mass units higher than the unlabeled compound (m/z 82). The fragmentation pattern will also be shifted. For instance, the loss of a deuterated methyl radical would result in a fragment at m/z 71 ([M-CD₃]⁺).Molecular ion peak [M]⁺ at m/z 82. A prominent fragment is observed at m/z 81 due to the loss of a hydrogen atom.
Infrared (IR) C-D stretching vibrations will appear at lower frequencies (around 2200-2300 cm⁻¹) compared to C-H stretches (around 3000-3100 cm⁻¹). Similarly, N-CD₃ vibrations will be at lower wavenumbers than N-CH₃ vibrations.Characteristic peaks include C-H stretching (~3100 cm⁻¹), C=C and C=N stretching (~1500-1600 cm⁻¹), and N-CH₃ vibrations.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.

In drug development and clinical research, accurate quantification of drug molecules and their metabolites in biological matrices (e.g., plasma, serum, urine) is critical. Isotope dilution mass spectrometry is the gold standard for this purpose. A deuterated internal standard like this compound is ideal because:

  • It is chemically identical to the analyte (the non-deuterated version).

  • It co-elutes with the analyte during chromatography.

  • It exhibits similar ionization efficiency in the mass spectrometer source.

  • It is easily distinguished from the analyte by its mass difference.

By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification of the target analyte. This is particularly relevant when 1-methylimidazole itself is a metabolite of a drug, such as the antithyroid medication methimazole.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following is a representative protocol outlining the use of a deuterated internal standard, such as this compound, for the quantification of an analyte in a biological matrix. This example is based on methods used for the analysis of methimazole and related compounds.

Objective: To accurately quantify an analyte (e.g., 1-methylimidazole) in human plasma.

Materials:

  • Analyte of interest (e.g., 1-methylimidazole)

  • Internal Standard (IS): this compound

  • Human plasma

  • Acetonitrile (ACN) for protein precipitation

  • Formic acid

  • HPLC-grade water and methanol

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the analyte and the internal standard (this compound) in methanol.

    • Create a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve a range of concentrations (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in methanol.

      • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Analyte (1-Methylimidazole): Precursor ion (m/z 83.1) → Product ion (e.g., m/z 42.1).

        • Internal Standard (this compound): Precursor ion (m/z 89.1) → Product ion (e.g., m/z 45.1).

      • Optimize instrument parameters such as collision energy and declustering potential for each transition.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard for each sample.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add known amount of This compound (IS) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation (Analyte and IS co-elute) supernatant->lc ms Mass Spectrometry (Detection by Mass) lc->ms integrate Integrate Peak Areas (Analyte and IS) ms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte in Unknown Samples ratio->quantify curve->quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

An In-depth Technical Guide to 1-Methylimidazole-d6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methylimidazole-d6 is the deuterated form of 1-methylimidazole, a heterocyclic organic compound. In this isotopologue, the six hydrogen atoms on the methyl group and the imidazole ring are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts unique properties to the molecule, making it a valuable tool in pharmaceutical research and development, particularly in metabolic studies and as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in drug discovery and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReferences
Molecular Formula C₄D₆N₂[1]
Molecular Weight 88.14 g/mol [1][2]
CAS Number 285978-27-0[1][2]
Appearance Colorless to yellow liquid
Density 1.104 g/mL at 25 °C
Boiling Point 198 °C (lit.)
Flash Point 92 °C (closed cup)
Isotopic Purity ≥98 atom % D
Solubility Miscible with water
Storage Store at 2-8 °C, keep dry, under inert gas

Synthesis and Purification

Synthesis via Methylation of Imidazole-d4

A common laboratory-scale synthesis involves the methylation of imidazole. To synthesize this compound, one would start with deuterated imidazole (imidazole-d4) and a deuterated methylating agent, such as iodomethane-d3.

Experimental Protocol (Adapted):

  • Deprotonation: In a round-bottom flask, dissolve imidazole-d4 in a suitable anhydrous solvent (e.g., tetrahydrofuran). Add a strong base, such as sodium hydride, portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation, forming the sodium salt of imidazole-d4.

  • Methylation: Cool the reaction mixture back to 0 °C and add iodomethane-d3 dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of D₂O. Extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Methylation imidazole_d4 Imidazole-d4 na_salt Sodium Imidazolide-d4 imidazole_d4->na_salt Deprotonation product This compound na_salt->product Methylation workup Work-up & Purification product->workup reagents1 1. NaH 2. Anhydrous THF reagents2 CD₃I Purification_Workflow crude Crude this compound extraction Liquid-Liquid Extraction (e.g., DCM/D₂O) crude->extraction drying Drying of Organic Phase (e.g., MgSO₄) extraction->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration distillation Vacuum Distillation concentration->distillation pure_product Pure this compound distillation->pure_product Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis test_compound Test Compound incubation Incubate at 37°C test_compound->incubation microsomes Liver Microsomes microsomes->incubation nadph NADPH nadph->incubation sampling Take Aliquots at Time Points (t=0, 5, ... min) incubation->sampling quenching Quench with Acetonitrile + this compound (IS) sampling->quenching processing Sample Processing (Centrifugation) quenching->processing lcms LC-MS/MS Analysis processing->lcms data_analysis Calculate t½ and CLᵢₙₜ lcms->data_analysis

References

An In-depth Technical Guide to the Synthesis and Preparation of Deuterated 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and preparation of deuterated isotopologues of 1-methylimidazole, a compound of significant interest in pharmaceutical research and development. The introduction of deuterium can critically influence a molecule's metabolic stability, pharmacokinetic profile, and its utility as an internal standard in quantitative bioanalysis. This document details two principal synthetic strategies: direct synthesis using deuterated precursors and hydrogen-deuterium (H/D) exchange on the 1-methylimidazole scaffold.

Core Synthetic Strategies

The preparation of deuterated 1-methylimidazole can be broadly categorized into two effective approaches:

  • Direct Synthesis (N-Methylation with Deuterated Reagents): This method involves the construction of the 1-methylimidazole molecule using a deuterated methylating agent. It is the most straightforward approach for synthesizing 1-(trideuteriomethyl)-1H-imidazole (1-methyl-d3-imidazole).

  • Hydrogen-Deuterium (H/D) Exchange: This strategy involves the exchange of protons for deuterons on the pre-formed 1-methylimidazole molecule. This is the primary method for deuterating the imidazole ring at the C2, C4, and C5 positions.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the quantitative data associated with the key synthetic methods for preparing deuterated 1-methylimidazole.

IsotopologueSynthetic MethodKey ReagentsTypical Yield (%)Isotopic Purity (%)Reference
1-Methyl-d3-imidazole Direct Synthesis (N-Methylation)Imidazole, Iodomethane-d3, Sodium Hydride~80%>98%General procedure adaptation
1-Methyl-d(x)-imidazole (Ring Deuteration) H/D Exchange (Base-Catalyzed)1-Methylimidazole, NaOD, D₂O, CD₃ODNot specifiedPosition-dependent[1]
1-Methyl-d(x)-imidazole (Ring Deuteration) H/D Exchange (Pd-Catalyzed)1-Methylimidazole, D₂O, Pd/CGoodHigh (Full ring deuteration reported)[2]
1-Methyl-d1-imidazole (C2-Deuteration) H/D Exchange (Pd/PVP Colloid)1-Methylimidazole, D₂O, Pd/PVPNot specifiedSelective at C2[3]

Experimental Protocols

Protocol 1: Direct Synthesis of 1-(Trideuteriomethyl)-1H-imidazole (1-Methyl-d3-imidazole)

This protocol is adapted from standard N-alkylation procedures for imidazoles, utilizing a deuterated methylating agent.

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane-d3 (CD₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a solution of imidazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the imidazolide anion.

  • Methylation: Cool the reaction mixture back to 0 °C and add iodomethane-d3 (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(trideuteriomethyl)-1H-imidazole.

Protocol 2: Ring Deuteration of 1-Methylimidazole via Palladium-Catalyzed H/D Exchange

This protocol is based on the findings of Hardacre et al. for the complete deuteration of the imidazole ring.[2]

Materials:

  • 1-Methylimidazole

  • Deuterium oxide (D₂O)

  • Palladium on carbon (Pd/C, 10 wt%)

Procedure:

  • Reaction Setup: In a pressure vessel, combine 1-methylimidazole (1.0 eq), deuterium oxide (as solvent), and palladium on carbon catalyst (catalytic amount, e.g., 10 mol%).

  • Reaction: Seal the vessel and heat the mixture to an elevated temperature (e.g., 150-180 °C) for a specified duration (e.g., 24-48 hours) with stirring.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: The D₂O can be removed under reduced pressure, and the resulting deuterated 1-methylimidazole can be further purified by distillation if necessary.

Protocol 3: Base-Catalyzed H/D Exchange for Ring Deuteration

This method allows for the deuteration of the imidazole ring, with the C2 position being the most acidic and thus most readily exchanged.

Materials:

  • 1-Methylimidazole

  • Sodium deuteroxide (NaOD) solution in D₂O (e.g., 40 wt%)

  • Deuterated methanol (CD₃OD)

  • Deuterium oxide (D₂O)

Procedure:

  • Reaction Setup: In a sealed tube, dissolve 1-methylimidazole (1.0 eq) in a mixture of CD₃OD and D₂O.

  • Add a solution of NaOD in D₂O (e.g., 4 eq).

  • Reaction: Heat the sealed tube at an elevated temperature (e.g., 130 °C) for an extended period (e.g., 10-24 hours).[1]

  • Work-up: After cooling, the reaction mixture can be neutralized with a deuterated acid (e.g., DCl in D₂O).

  • Purification: The product can be extracted with an organic solvent and purified by distillation or chromatography.

Mandatory Visualization

G cluster_direct Direct Synthesis of 1-Methyl-d3-imidazole imidazole Imidazole na_dmf 1. NaH in DMF, 0°C to RT imidazole->na_dmf cd3i 2. Iodomethane-d3 (CD3I), 0°C to RT na_dmf->cd3i workup_direct Aqueous Work-up & Purification cd3i->workup_direct product_d3 1-Methyl-d3-imidazole workup_direct->product_d3

Direct synthesis of 1-methyl-d3-imidazole workflow.

G cluster_hd Ring Deuteration via Pd-Catalyzed H/D Exchange methylimidazole 1-Methylimidazole pd_d2o Pd/C, D2O, Heat methylimidazole->pd_d2o workup_hd Filtration & Purification pd_d2o->workup_hd product_ring_d 1-Methyl-d(x)-imidazole workup_hd->product_ring_d

Pd-catalyzed H/D exchange for ring deuteration workflow.

G cluster_base Logical Flow for Base-Catalyzed H/D Exchange start 1-Methylimidazole dissolve Dissolve in CD3OD/D2O start->dissolve add_base Add NaOD in D2O dissolve->add_base heat Heat in sealed vessel add_base->heat neutralize Neutralize with deuterated acid heat->neutralize extract Extract and Purify neutralize->extract product Ring-Deuterated 1-Methylimidazole extract->product

Base-catalyzed H/D exchange experimental workflow.

References

Technical Guide: 1-Methylimidazole-d6 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methylimidazole-d6, a deuterated analog of 1-Methylimidazole. Its primary application in research is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The near-identical chemical properties to its unlabeled counterpart, combined with a distinct mass difference, allow for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Core Molecular Properties

The key distinction between this compound and 1-Methylimidazole lies in the substitution of six hydrogen atoms with deuterium atoms. This isotopic labeling results in a higher molecular weight without significantly altering the chemical behavior of the molecule.

PropertyThis compound1-Methylimidazole
Chemical Formula C₄D₆N₂[1]C₄H₆N₂[2]
Molecular Weight 88.14 g/mol [3]82.1 g/mol
CAS Number 285978-27-0616-47-7
Isotopic Purity Typically ≥98 atom % DNot Applicable

Experimental Protocol: Quantification of 1-Methylimidazole in Urine using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a detailed methodology for the quantitative analysis of 1-Methylimidazole in urine samples. This compound is employed as an internal standard to ensure accuracy by accounting for matrix effects and procedural variability.

1. Materials and Reagents

  • 1-Methylimidazole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples (human, control and experimental)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

2. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 1-Methylimidazole and this compound in methanol to obtain primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-Methylimidazole primary stock with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (ISWS): Dilute the this compound primary stock solution with a 20:80 mixture of acetonitrile and water to a final concentration of 10 ng/mL.

3. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • In a microcentrifuge tube, combine 100 µL of urine with 50 µL of the Internal Standard Working Solution (ISWS).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid, 2% acetonitrile).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: Gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 2% B

    • 6.1-8 min: Re-equilibration at 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1-Methylimidazole: Precursor ion (Q1) m/z 83.1 -> Product ion (Q3) m/z 56.1

    • This compound: Precursor ion (Q1) m/z 89.1 -> Product ion (Q3) m/z 60.1

5. Data Analysis and Quantification

  • Integrate the peak areas for both the analyte (1-Methylimidazole) and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of 1-Methylimidazole in the urine samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the quantitative analysis of 1-Methylimidazole using its deuterated internal standard.

Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Spike Spike IS into Sample Sample->Spike IS This compound (Internal Standard) IS->Spike Extract Protein Precipitation & Supernatant Collection Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for LC-MS/MS quantification.

This guide provides a foundational understanding and a practical protocol for the use of this compound in quantitative research. The principles and methods described can be adapted for various biological matrices and analytical platforms.

References

A Technical Guide to the Purity and Isotopic Enrichment of 1-Methylimidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and isotopic enrichment of 1-Methylimidazole-d6 (deuterated 1-methylimidazole). This stable isotope-labeled compound is a critical tool in various scientific disciplines, including drug metabolism studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantitative analysis. This document outlines the key quality attributes of this compound, detailed experimental protocols for its analysis, and workflows for its synthesis and quality control.

Quantitative Data Summary

The quality of this compound is primarily defined by its chemical purity and isotopic enrichment. Commercially available this compound typically meets high standards for both parameters. The following tables summarize representative data from various suppliers.

Table 1: Typical Product Specifications for this compound

ParameterSpecification
Chemical FormulaC₄D₆N₂
Molecular Weight88.14 g/mol
Isotopic Enrichment≥98 atom % D
Chemical Purity≥98%
AppearanceColorless to pale yellow liquid

Data compiled from various commercial suppliers.

Table 2: Key Physicochemical Properties of 1-Methylimidazole (Unlabeled)

PropertyValue
CAS Number616-47-7
Molecular Weight82.10 g/mol
Boiling Point198 °C
Density1.03 g/cm³

These properties of the unlabeled analog are provided for reference.

Experimental Protocols

The determination of chemical purity and isotopic enrichment of this compound relies on standard analytical techniques. Below are detailed protocols for these analyses.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for assessing the chemical purity of volatile compounds like this compound by separating impurities and providing their mass-to-charge ratio for identification.

Objective: To separate and identify volatile impurities and to quantify the chemical purity of this compound.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column

  • Helium (carrier gas)

  • This compound sample

  • Anhydrous solvent for dilution (e.g., Dichloromethane or Methanol)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the chosen anhydrous solvent.

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 40:1

    • Carrier Gas Flow: Helium at 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 20 °C/min to 320 °C

      • Hold: 5 minutes at 320 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 35-300

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the chemical purity by the area percent method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the isotopic enrichment of deuterated compounds by quantifying the residual proton signals at the deuterated positions.

Objective: To determine the atom percent of deuterium (D) in this compound.

Instrumentation and Reagents:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent without exchangeable protons (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Internal standard with a known concentration (optional, for quantification)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration of small residual proton signals.

    • Use a relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (e.g., Fourier transform, phase correction, and baseline correction).

    • Identify and integrate the residual proton signals corresponding to the methyl and imidazole ring positions.

    • The isotopic enrichment is calculated by comparing the integrals of the residual proton signals to the integral of a non-deuterated reference signal (if present) or by using a quantitative ¹H NMR (qNMR) approach with an internal standard. In the absence of a non-deuterated internal reference in the molecule, comparison to the ¹H signal of a known amount of an internal standard is necessary.

Mandatory Visualizations

Synthesis of 1-Methylimidazole

There are two primary industrial routes for the synthesis of 1-Methylimidazole: the methylation of imidazole and the Radziszewski reaction.[1][2][3]

cluster_0 Route 1: Methylation of Imidazole cluster_1 Route 2: Radziszewski Reaction Imidazole Imidazole MethylatedProduct 1-Methylimidazole Imidazole->MethylatedProduct Methylation Methanol Methanol Methanol->MethylatedProduct AcidCatalyst Acid Catalyst AcidCatalyst->MethylatedProduct Glyoxal Glyoxal RadziszewskiProduct 1-Methylimidazole Glyoxal->RadziszewskiProduct Condensation Formaldehyde Formaldehyde Formaldehyde->RadziszewskiProduct Ammonia Ammonia Ammonia->RadziszewskiProduct Methylamine Methylamine Methylamine->RadziszewskiProduct

Synthetic pathways to 1-methylimidazole.
Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.

start Batch of this compound sampling Sample Collection start->sampling gcms_prep Prepare Sample for GC-MS sampling->gcms_prep nmr_prep Prepare Sample for NMR sampling->nmr_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis nmr_analysis NMR Analysis nmr_prep->nmr_analysis data_analysis_gc Data Analysis: Chemical Purity gcms_analysis->data_analysis_gc data_analysis_nmr Data Analysis: Isotopic Enrichment nmr_analysis->data_analysis_nmr pass_fail Compare to Specifications data_analysis_gc->pass_fail data_analysis_nmr->pass_fail release Release Batch pass_fail->release Pass reject Reject Batch pass_fail->reject Fail

Quality control workflow for this compound.
Logical Relationship for Purity and Enrichment Assessment

The final assessment of the quality of this compound is dependent on the results of both chemical purity and isotopic enrichment analyses.

cluster_input Analytical Inputs cluster_spec Specifications cluster_decision Decision Logic cluster_output Outcome ChemPurity Chemical Purity Result (%) Decision Meets Quality Standards? ChemPurity->Decision IsoEnrich Isotopic Enrichment Result (atom % D) IsoEnrich->Decision ChemSpec Chemical Purity ≥ 98% ChemSpec->Decision IsoSpec Isotopic Enrichment ≥ 98% IsoSpec->Decision Outcome Suitable for Use Decision->Outcome

Decision logic for quality assessment.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Methylimidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Methylimidazole-d6 (CAS: 285978-27-0), a deuterated analogue of 1-Methylimidazole. The following sections detail the chemical and physical properties, potential hazards, recommended safety protocols, and proper storage and disposal procedures. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a colorless to yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C4D6N2[1]
Molecular Weight 88.14 g/mol [2][3][4]
CAS Number 285978-27-0
Appearance Colorless to yellow liquid
Density 1.104 g/mL at 25 °C
Boiling Point 198 °C
Melting Point -6 °C
Flash Point 92 °C (closed cup)
Vapor Pressure 0.5 hPa at 20 °C
Water Solubility Soluble
Isotopic Purity >98 atom % D

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is classified as a combustible liquid, is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Flammable Liquids4H227: Combustible liquid

Source:

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention immediately.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Get medical attention immediately.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention immediately.
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Experimental Protocols: Handling and Storage

Due to its hygroscopic and air-sensitive nature, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, PVC).

    • Body Protection: Wear a lab coat, and consider an apron and arm covers for larger quantities. Ensure trousers are worn outside of boots to prevent spills from entering footwear.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.

Safe Handling and Transfer Protocol

This protocol outlines the safe transfer of this compound from a Sure/Seal™ bottle to a reaction vessel using a syringe under an inert atmosphere.

Materials:

  • Sure/Seal™ bottle of this compound

  • Dry, gas-tight syringe with a Luer-lock tip

  • Long, dry needle (18-21 gauge)

  • Source of dry inert gas (Nitrogen or Argon) with a bubbler

  • Reaction vessel equipped with a septum

  • Clean, dry glassware

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Assemble the reaction apparatus and purge with inert gas.

  • Syringe Preparation: Oven-dry the syringe and cool it in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas at least five times.

  • Pressurize the Reagent Bottle: Insert a needle connected to the inert gas line through the septum of the Sure/Seal™ bottle. The needle should not touch the liquid. Maintain a slight positive pressure of the inert gas, observable by a gentle bubbling rate in the bubbler.

  • Withdraw the Liquid: Insert the dry syringe needle through the septum into the liquid. The positive pressure in the bottle will slowly push the liquid into the syringe. Do not pull the plunger, as this can cause leaks and introduce air.

  • Remove Bubbles and Measure: Once the desired volume is drawn, invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle. Adjust the volume to the precise amount required.

  • Transfer to Reaction Vessel: Quickly and carefully withdraw the needle from the reagent bottle and insert it through the septum of the reaction vessel. Dispense the liquid into the vessel.

  • Cleaning: Immediately after transfer, rinse the syringe and needle with a suitable quenching solvent (e.g., isopropanol), followed by an appropriate cleaning solvent.

Weighing Protocol for a Volatile and Hygroscopic Liquid
  • Container Preparation: Select a clean, dry vial with a screw cap or a flask with a ground glass stopper.

  • Tare the Container: Place the sealed, empty container on the analytical balance and tare it.

  • Transfer: In a fume hood and under an inert atmosphere if necessary, transfer the required amount of this compound into the container using the syringe transfer technique described above.

  • Seal and Weigh: Immediately and securely seal the container.

  • Record Mass: Place the sealed container back on the balance and record the stable mass. The difference between this mass and the tared mass is the mass of the liquid.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and acids. Protect from moisture and sources of ignition. For long-term storage, consider placing the sealed container inside a desiccator or a glovebox with a dry atmosphere.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Consult with your institution's environmental health and safety office for specific disposal procedures.

Visualization of a Relevant Chemical Pathway

1-Methylimidazole is known to act as a nucleophilic catalyst in various chemical reactions, such as acetylation, by mimicking the function of histidine residues in enzymes. The following diagram illustrates the catalytic cycle of 1-Methylimidazole in the acetylation of an alcohol with acetyl chloride.

Catalytic_Cycle cluster_cycle Catalytic Cycle 1-MeIm 1-Methylimidazole Intermediate N-Acetyl-1-methyl- imidazolium Chloride 1-MeIm->Intermediate Nucleophilic Attack AcetylChloride Acetyl Chloride (R-COCl) AcetylChloride->Intermediate Intermediate->1-MeIm Regeneration Ester Ester (R-COOR') Intermediate->Ester + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Ester HCl HCl

References

Understanding the Mass Shift of 1-Methylimidazole-d6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in 1-Methylimidazole-d6, a deuterated isotopologue of 1-Methylimidazole. Stable isotope-labeled compounds such as this compound are critical tools in quantitative mass spectrometry-based assays, frequently employed in drug metabolism and pharmacokinetic (DMPK) studies. Understanding the principles behind its mass shift and the practical application of this compound is essential for accurate bioanalysis.

Core Concepts: The Origin of the Mass Shift

The mass shift in this compound arises from the substitution of six hydrogen (¹H) atoms with their heavier isotope, deuterium (²H or D). Each deuterium atom contains one proton and one neutron, whereas a protium (¹H) atom contains only a proton. This additional neutron in each of the six deuterium atoms results in a significant and predictable increase in the molecular weight of the molecule.

This deliberate mass difference is the cornerstone of its utility as an internal standard in quantitative analysis.[1] When co-administered or spiked into a sample, this compound co-elutes chromatographically with the unlabeled analyte (1-Methylimidazole) but is readily distinguished by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This allows for precise quantification, as the internal standard experiences similar extraction efficiencies and matrix effects as the analyte of interest.

Quantitative Data Summary

The key quantitative parameters for 1-Methylimidazole and its deuterated form are summarized below. This data is fundamental for setting up and interpreting mass spectrometry experiments.

Parameter1-Methylimidazole (Unlabeled)This compound (Labeled)Data Source(s)
Chemical Formula C₄H₆N₂C₄D₆N₂[2][3]
Average Molecular Weight 82.10 g/mol 88.14 g/mol [2][4]
Monoisotopic Mass 82.0531 Da88.0908 Da
Mass Shift Not ApplicableM+6
Isotopic Purity Not ApplicableTypically ≥98 atom % D
CAS Number 616-47-7285978-27-0

Experimental Protocol: Quantification of 1-Methylimidazole using this compound Internal Standard by LC-MS/MS

The following is a representative protocol for the quantification of 1-Methylimidazole in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is based on established methodologies for similar small polar molecules.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity or equivalent.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a ZIC-pHILIC (150 mm x 2.1 mm, 5 µm), is suitable for retaining this polar analyte.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-8 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Agilent 6530 Q-TOF or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3000 V.

  • Gas Temperature: 350°C.

  • Drying Gas Flow: 12 L/min.

  • Nebulizer Pressure: 50 psi.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1-Methylimidazole: Precursor ion (Q1) m/z 83.1 → Product ion (Q3) m/z 56.1

    • This compound: Precursor ion (Q1) m/z 89.1 → Product ion (Q3) m/z 60.1

  • Collision Energy: Optimized for each transition (typically 10-20 eV).

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (1-Methylimidazole) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.

  • The concentration of 1-Methylimidazole in the unknown samples is then determined from the calibration curve.

Visualizing the Experimental Workflow

The logical flow of a quantitative analysis experiment using a stable isotope-labeled internal standard can be effectively visualized.

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation HILIC Chromatography Separation supernatant->lc_separation Inject ms_detection Mass Spectrometry Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte and IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration Calibration Curve Generation ratio_calc->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Workflow for quantitative analysis using this compound.

Synthesis and Characterization

This compound is synthesized from its unlabeled precursor, 1-Methylimidazole. The synthesis involves the substitution of hydrogen atoms with deuterium. This is typically achieved through methods such as acid-catalyzed methylation of imidazole using a deuterated methyl source (e.g., deuterated methanol) or by first deprotonating imidazole followed by methylation with a deuterated agent.

The characterization and confirmation of the mass shift are performed using mass spectrometry. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the deuterated compound, which should correspond to the theoretical value calculated from the atomic masses of its constituent isotopes. The isotopic purity, or the percentage of molecules that are fully deuterated, is also a critical parameter determined during characterization.

Conclusion

The M+6 mass shift of this compound is a direct and predictable consequence of isotopic substitution, providing a robust tool for quantitative bioanalysis. Its use as an internal standard in LC-MS/MS assays allows for high precision and accuracy by correcting for variability during sample processing and analysis. The detailed experimental protocol and workflow provided in this guide offer a practical framework for the application of this compound in a research and drug development setting.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Methylimidazole in Human Plasma using LC-MS/MS with 1-Methylimidazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-methylimidazole in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, 1-methylimidazole-d6, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic studies, toxicological assessments, or other clinical research applications.

Introduction

1-Methylimidazole is a heterocyclic organic compound with various industrial and pharmaceutical applications. Accurate measurement of its concentration in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and potential toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[1] This approach effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.[1] This application note provides a comprehensive protocol for the analysis of 1-methylimidazole in human plasma, from sample preparation to data acquisition and analysis.

Experimental Protocols

Materials and Reagents
  • 1-Methylimidazole (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (drug-free)

  • Ultrapure water

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of 1-methylimidazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 1-methylimidazole stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 5 ng/mL.[2]

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).[2]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[3]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the internal standard working solution (5 ng/mL in acetonitrile). The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.

  • Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the clear supernatant to a clean vial.

  • Dilute the supernatant with 450 µL of an aqueous mobile phase (e.g., water with 0.2% formic acid and 5 mM ammonium formate).

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

A UPLC system is recommended for rapid and efficient separation.

ParameterValue
Column Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.2% Formic Acid and 5 mM Ammonium Formate in Water
Mobile Phase B Methanol
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp. 4 °C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
2.095
3.095
3.15
5.55

Mass Spectrometry:

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 110 °C
Desolvation Temp. 350 °C
Collision Gas Argon

MRM Transitions:

The following MRM transitions should be monitored. The most intense transition is typically used for quantification and the second for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
1-Methylimidazole 83.183.1 -> 42.225110
This compound 89.189.1 -> 45.225110

(Note: The exact collision energy and declustering potential should be optimized for the specific instrument used.)

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve and Linearity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Weighting
1-Methylimidazole2 - 1000> 0.991/x

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=5)Inter-day Precision (%RSD) (n=5)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ 2< 20< 2080 - 12080 - 120
Low 4< 15< 1585 - 11585 - 115
Medium 80< 15< 1585 - 11585 - 115
High 800< 15< 1585 - 11585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low 4> 8585 - 115
High 800> 8585 - 115

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (100 µL) add_is Add IS in Acetonitrile (300 µL) plasma->add_is Protein Precipitation vortex Vortex (3 min) add_is->vortex centrifuge Centrifuge (13,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant (50 µL) centrifuge->supernatant dilute Dilute with Mobile Phase A (450 µL) supernatant->dilute inject Inject (5 µL) dilute->inject separation UPLC Separation inject->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS Experimental Workflow for 1-Methylimidazole Analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust protocol for the quantification of 1-methylimidazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in clinical and pharmaceutical research. The simple protein precipitation sample preparation and rapid UPLC analysis time allow for high-throughput applications.

References

Application Notes: Quantitative Analysis of 1-Methylhistamine in Human Urine using 1-Methylimidazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a robust and sensitive method for the quantitative analysis of 1-methylhistamine in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 1-Methylhistamine is a major metabolite of histamine, and its quantification in urine is a valuable tool for assessing endogenous histamine production, which is crucial in various physiological and pathological conditions, including allergic reactions and mastocytosis. The use of a stable isotope-labeled internal standard, 1-Methylimidazole-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Analyte and Internal Standard

  • Analyte: 1-Methylhistamine

  • Internal Standard: this compound

This compound is an ideal internal standard for the quantification of 1-methylhistamine due to its structural similarity and mass shift of +6, which allows for co-elution with the analyte while being clearly distinguishable by the mass spectrometer.[1][2]

Experimental Protocols

Materials and Reagents
  • 1-Methylhistamine standard (Sigma-Aldrich)

  • This compound (Sigma-Aldrich)[1]

  • Acetonitrile (LC-MS grade, Fisher Scientific)

  • Formic acid (Optima™ LC/MS grade, Fisher Scientific)

  • Ultrapure water (Milli-Q® system)

  • Human urine samples

Instrumentation
  • LC System: Waters ACQUITY UPLC System

  • Mass Spectrometer: Waters Xevo TQ-S Mass Spectrometer

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm

Sample Preparation
  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 5 minutes.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of a 100 ng/mL solution of this compound in 50:50 acetonitrile/water.

  • Add 890 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Re-equilibration at 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • MRM Transitions:

      • 1-Methylhistamine: Precursor ion (m/z) 126.1 > Product ion (m/z) 95.1

      • This compound (IS): Precursor ion (m/z) 95.1 > Product ion (m/z) 62.1

Quantitative Data

The method was validated for linearity, precision, and accuracy according to established guidelines for bioanalytical method validation.[3][4]

Table 1: Linearity of 1-Methylhistamine Quantification

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
10.012
50.061
100.123
500.615
1001.230
5006.148
100012.295
Correlation Coefficient (r²) >0.995

Table 2: Precision and Accuracy of 1-Methylhistamine Quantification

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
5 (LLOQ)4.86.28.596.0
15 (Low QC)14.55.17.296.7
150 (Mid QC)153.23.85.9102.1
800 (High QC)789.62.94.798.7

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.

Mandatory Visualizations

Histamine Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of histamine, leading to the formation of 1-methylhistamine and other metabolites.

Histamine_Metabolism Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) N_Methylhistamine 1-Methylhistamine Histamine->N_Methylhistamine Histamine-N-Methyltransferase (HNMT) Imidazole_Acetic_Acid Imidazole Acetic Acid Histamine->Imidazole_Acetic_Acid Diamine Oxidase (DAO) N_Methylimidazole_Acetic_Acid 1-Methylimidazole Acetic Acid N_Methylhistamine->N_Methylimidazole_Acetic_Acid Monoamine Oxidase B (MAO-B) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Add_IS Add this compound (IS) Urine_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification H1_Receptor_Signaling Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Gq_Protein Gq Protein H1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Application Notes and Protocols for 1-Methylimidazole-d6 in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope-Coded Derivatization in Metabolomics

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. A significant challenge in mass spectrometry (MS)-based metabolomics is the accurate quantification of metabolites, which can be affected by ion suppression and other matrix effects. Isotope-coded derivatization (ICD) is a powerful technique that addresses this challenge by introducing a stable isotope tag onto metabolites.[1][2] This is achieved by using a pair of derivatization reagents, one "light" (containing naturally abundant isotopes) and one "heavy" (containing stable isotopes like deuterium, ¹³C, or ¹⁵N).

In a typical ICD workflow, a control sample is derivatized with the light reagent, and the experimental sample is derivatized with the heavy reagent.[2] The samples are then mixed and analyzed together by MS. Metabolites derivatized with the heavy reagent will have a specific mass shift compared to their light counterparts, resulting in pairs of peaks in the mass spectrum. The relative abundance of a metabolite in the two samples can be accurately determined by comparing the peak intensities within each isotopic pair. This approach minimizes quantitative errors arising from variations in sample preparation and MS analysis.[1][3]

Role of 1-Methylimidazole in Derivatization Chemistry

1-Methylimidazole is known to be an effective catalyst in various chemical reactions, including acetylations. In the context of metabolomics, it is particularly useful in derivatization reactions for gas chromatography-mass spectrometry (GC-MS) analysis. For instance, it is used in combination with acetic anhydride to derivatize compounds with hydroxyl groups, such as carbohydrates and steroids. The use of 1-methylimidazole as a catalyst can accelerate the reaction rate and improve the derivatization efficiency.

Hypothetical Application of 1-Methylimidazole-d6 in an Isotope-Coded Derivatization Strategy

While there is no direct literature demonstrating the use of this compound as a standalone derivatization reagent that incorporates the deuterium label onto the metabolite, its catalytic properties suggest a potential role in an isotope-coded derivatization (ICD) workflow. A more chemically sound and documented approach involves using a deuterated acetylating agent, such as deuterated acetic anhydride, for labeling, with 1-methylimidazole (either d0 or d6) acting as the catalyst. In this scenario, the stable isotope label is introduced via the acetyl group.

This document outlines a detailed protocol for a hypothetical ICD strategy for the relative quantification of hydroxyl- and amine-containing metabolites using deuterated acetic anhydride, with 1-methylimidazole as the catalyst.

Application Note 1: Relative Quantification of Hydroxyl- and Amine-Containing Metabolites using Isotope-Coded Acetylation

This method is suitable for the relative quantification of metabolites containing hydroxyl and primary amine functional groups in biological samples such as plasma, urine, or cell extracts. The protocol utilizes acetic anhydride (light) and deuterated acetic anhydride (heavy) for derivatization, catalyzed by 1-methylimidazole.

Principle of the Method

The core of this method is the differential isotopic labeling of metabolites in two sample groups (e.g., control vs. treated). The control group is derivatized with natural acetic anhydride, while the treated group is derivatized with deuterated acetic anhydride. 1-Methylimidazole acts as a catalyst to facilitate the acetylation of hydroxyl and amine groups. After derivatization, the samples are mixed in a 1:1 ratio and analyzed by GC-MS or LC-MS. The relative quantification of each metabolite is achieved by comparing the peak areas of the light (d0-acetyl) and heavy (d3-acetyl) derivatized forms.

Diagram of the Isotope-Coded Derivatization Principle

cluster_control Control Sample cluster_treated Treated Sample Metabolite_C Metabolite (R-OH/R-NH2) Derivatized_C Light Derivatized Metabolite (d0-acetyl) Metabolite_C->Derivatized_C Derivatization Reagent_L Acetic Anhydride (d0) Reagent_L->Derivatized_C Catalyst_C 1-Methylimidazole Catalyst_C->Derivatized_C Mix Mix 1:1 Derivatized_C->Mix Metabolite_T Metabolite (R-OH/R-NH2) Derivatized_T Heavy Derivatized Metabolite (d6-acetyl) Metabolite_T->Derivatized_T Derivatization Reagent_H Acetic Anhydride-d6 Reagent_H->Derivatized_T Catalyst_T This compound (or d0) Catalyst_T->Derivatized_T Derivatized_T->Mix MS GC-MS or LC-MS Analysis Mix->MS Quant Relative Quantification (Peak Area Ratio) MS->Quant

Caption: Principle of isotope-coded derivatization using acetic anhydride.

Experimental Protocols

Protocol 1: Sample Preparation and Metabolite Extraction
  • Sample Collection: Collect biological samples (e.g., 100 µL of plasma or 1 mg of dried cell pellet) and immediately quench metabolic activity by snap-freezing in liquid nitrogen. Store at -80°C until extraction.

  • Metabolite Extraction:

    • For plasma/serum: Add 400 µL of ice-cold methanol to 100 µL of sample.

    • For cell pellets: Add 500 µL of ice-cold 80% methanol to the cell pellet.

  • Homogenization: Vortex the mixture vigorously for 1 minute. For tissue samples, use a mechanical homogenizer.

  • Protein Precipitation: Incubate the samples at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C.

Protocol 2: Isotope-Coded Acetylation Derivatization

Materials:

  • Dried metabolite extracts

  • Acetic anhydride (light, d0)

  • Acetic anhydride-d6 (heavy)

  • 1-Methylimidazole (or this compound)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • Reagent Preparation:

    • Light Derivatization Reagent: Prepare a solution of 10% (v/v) acetic anhydride and 10% (v/v) 1-methylimidazole in pyridine.

    • Heavy Derivatization Reagent: Prepare a solution of 10% (v/v) acetic anhydride-d6 and 10% (v/v) 1-methylimidazole (or this compound) in pyridine.

    • Note: Prepare reagents fresh before use.

  • Derivatization:

    • Reconstitute the dried metabolite extracts from the control group with 50 µL of the Light Derivatization Reagent .

    • Reconstitute the dried metabolite extracts from the treated group with 50 µL of the Heavy Derivatization Reagent .

  • Reaction: Vortex the samples for 30 seconds and incubate at 60°C for 30 minutes in a heating block.

  • Drying: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Sample Pooling: Reconstitute the dried derivatized samples in a suitable solvent for MS analysis (e.g., 100 µL of acetonitrile). Mix the light-derivatized control sample and the heavy-derivatized treated sample in a 1:1 (v/v) ratio.

Data Presentation

The following table represents hypothetical quantitative data obtained from a metabolomics study comparing a control and a treated group, using the described isotope-coded derivatization protocol. The data shows the fold change in metabolite levels in the treated group relative to the control group.

MetaboliteFunctional Group(s)Retention Time (min)m/z (Light, [M+H]⁺)m/z (Heavy, [M+H]⁺)Peak Area Ratio (Heavy/Light)Fold Change (Treated/Control)
Glycine-NH₂5.2118.05121.072.12.1
Lactic Acid-OH7.8133.05136.070.80.8
Serine-OH, -NH₂9.1190.08196.101.51.5
Glucose-OH12.5391.14397.160.50.5
Cholesterol-OH25.3429.38432.401.21.2

Visualization of Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample_Collection Sample Collection (Control & Treated) Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Drying1 Drying of Extracts Metabolite_Extraction->Drying1 Deriv_Control Derivatize Control (Light Reagent) Drying1->Deriv_Control Deriv_Treated Derivatize Treated (Heavy Reagent) Drying1->Deriv_Treated Drying2 Drying of Derivatized Samples Deriv_Control->Drying2 Deriv_Treated->Drying2 Pooling Sample Pooling (1:1) Drying2->Pooling MS_Analysis GC-MS or LC-MS Analysis Pooling->MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) MS_Analysis->Data_Processing Quantification Relative Quantification (Peak Area Ratios) Data_Processing->Quantification

Caption: Experimental workflow for quantitative metabolomics.

Conclusion

The use of 1-methylimidazole as a catalyst in an isotope-coded derivatization strategy with deuterated acetic anhydride offers a robust method for the relative quantification of hydroxyl- and amine-containing metabolites. This approach enhances quantitative accuracy by minimizing analytical variability, making it a valuable tool for researchers in metabolomics and drug development. While the direct application of this compound as a labeling reagent is not established, its role as a catalyst in this ICD workflow is chemically sound and provides a practical application for this deuterated compound in metabolomics research.

References

Application Note: Enhanced Peptide and Protein Quantification Using Catalyzed Isotopic Acetylation with 1-Methylimidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry (MS)-based proteomics is an indispensable tool in biological research and drug development for the identification and quantification of proteins.[1][2] Stable isotope labeling techniques, in particular, offer high accuracy and precision for relative protein quantification by introducing a mass difference between samples.[3] Chemical labeling methods provide a versatile approach applicable to a wide range of sample types.[4] This application note describes a robust workflow for peptide and protein quantification using isotopic labeling via acetylation of primary amines (N-termini and lysine ε-amino groups).

The described method utilizes a duplex set of acetic anhydride reagents, a "light" (d0) and a "heavy" (d6) version, to introduce a 3 Da mass difference per labeled site. To enhance the reaction kinetics and ensure complete labeling, which is critical for accurate quantification, this protocol employs 1-Methylimidazole-d6 as a catalyst. N-methylimidazole is known to be an effective catalyst for acylation reactions.[5] The use of the deuterated form of the catalyst, this compound, ensures it is mass-shifted relative to any potential endogenous, non-deuterated counterparts, preventing interference in the mass spectrometer. This catalyzed isotopic labeling strategy provides a reliable and efficient method for quantitative proteomic analysis.

Principle of the Method

The quantification strategy is based on the chemical derivatization of primary amines in peptides. Two distinct peptide populations (e.g., control vs. treated) are labeled with either the light (Acetic Anhydride) or heavy (Acetic Anhydride-d6) reagent. The labeling reaction is driven to completion with the aid of the this compound catalyst. After labeling, the samples are mixed in a 1:1 ratio. During LC-MS analysis, a peptide and its isotopically labeled counterpart co-elute and appear as a pair of peaks in the MS1 spectrum, separated by a mass difference determined by the number of labeled sites (N-terminus and lysine residues). The relative abundance of the peptide in the original samples is determined by comparing the signal intensities of these peak pairs. Subsequent MS/MS fragmentation provides sequence information for peptide and protein identification.

Experimental Protocols

Protein Extraction and Digestion

This protocol is a general guideline and may require optimization based on the sample type.

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer or 8 M urea in 50 mM ammonium bicarbonate) containing protease and phosphatase inhibitors.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the extract using a compatible protein assay (e.g., BCA assay).

  • Reduction, Alkylation, and Digestion:

    • Take a defined amount of protein (e.g., 100 µg) from each sample.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

    • Quench excess IAA by adding DTT to a final concentration of 5 mM.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.5 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by acidifying the sample with formic acid (FA) to a final concentration of 1%.

Catalyzed Isotopic Acetylation of Peptides
  • Sample Preparation:

    • Desalt the digested peptide samples using a C18 solid-phase extraction (SPE) cartridge.

    • Lyophilize the desalted peptides to dryness.

    • Reconstitute the peptides from the "light" sample and the "heavy" sample in 50 µL of 100 mM sodium borate buffer, pH 8.0.

  • Labeling Reaction:

    • Prepare the labeling reagents immediately before use. For a 100 µg peptide sample, a 25-fold molar excess of acetic anhydride over total free amines is recommended.

      • Light Reagent: Add a calculated volume of Acetic Anhydride to an organic solvent like acetonitrile.

      • Heavy Reagent: Add a calculated volume of Acetic Anhydride-d6 to an organic solvent like acetonitrile.

    • Prepare the catalyst solution: 1 M this compound in acetonitrile.

    • To the "light" peptide sample, add 1 µL of the catalyst solution.

    • Immediately add 5 µL of the "Light Reagent" solution to the "light" peptide sample.

    • To the "heavy" peptide sample, add 1 µL of the catalyst solution.

    • Immediately add 5 µL of the "Heavy Reagent" solution to the "heavy" peptide sample.

    • Vortex both samples gently and incubate at room temperature for 30 minutes.

  • Quenching and Sample Pooling:

    • Quench the reaction by adding 5 µL of 5% hydroxylamine or 50 mM Tris buffer, pH 8.0.

    • Incubate for 15 minutes at room temperature.

    • Combine the "light" and "heavy" labeled peptide samples into a single tube.

    • Acidify the pooled sample with 10% trifluoroacetic acid (TFA) to a pH of ~2-3.

Post-Labeling Sample Cleanup
  • Desalt the pooled, labeled peptide sample using a C18 SPE cartridge to remove labeling reagents and buffer salts.

  • Elute the peptides with a solution of 50-80% acetonitrile with 0.1% formic acid.

  • Lyophilize the purified peptides to dryness.

  • Reconstitute the final peptide sample in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 25 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 90-120 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry:

    • Mode: Data-Dependent Acquisition (DDA).

    • MS1 Scan:

      • Resolution: 60,000 - 120,000.

      • Scan Range: m/z 350-1500.

      • AGC Target: 3e6.

      • Max IT: 50 ms.

    • MS2 Scan:

      • TopN: 15-20 most intense precursors.

      • Isolation Window: m/z 1.6.

      • Activation Type: HCD.

      • Collision Energy: Normalized collision energy of 28-30.

      • Resolution: 15,000 - 30,000.

      • AGC Target: 1e5.

      • Dynamic Exclusion: 30 seconds.

Data Presentation

Quantitative data should be processed using software capable of identifying isotopic pairs and calculating their intensity ratios (e.g., MaxQuant, Proteome Discoverer, OpenMS). The results can be summarized in the following tables.

Table 1: Representative Quantitative Peptide Data Hypothetical data from a study comparing a treated vs. control sample.

Peptide SequenceProteinLabeled SitesLight Intensity (a.u.)Heavy Intensity (a.u.)Ratio (H/L)p-value
K.VPQVSTPTLVEVSR.NERK221.5E+073.2E+072.130.008
R.TNNFEMLQK.YMEK128.9E+069.1E+061.020.890
K.DLKPSNLLLK.SRAF142.1E+081.1E+080.520.015
R.YFDPDFKPLTPPLPR.KGRB234.5E+074.3E+070.960.750

Table 2: Protein Quantification Summary Protein ratios are typically calculated as the median of all unique peptide ratios belonging to that protein.

Protein NameGene SymbolNumber of PeptidesRatio (H/L)Regulation
Mitogen-activated protein kinase 1MAPK1 (ERK2)122.05Upregulated
Mitogen-activated protein kinase kinase 1MAP2K1 (MEK1)91.05Unchanged
RAF proto-oncogene serine/threonine-protein kinaseRAF1150.55Downregulated
Growth factor receptor-bound protein 2GRB270.98Unchanged

Table 3: Method Performance Characteristics (Illustrative)

ParameterValueDescription
Labeling Efficiency> 99%Percentage of available primary amines successfully acetylated.
Linearity (R²)> 0.99Correlation of measured ratios vs. expected ratios over a range of sample mixing ratios.
Precision (CV)< 15%Coefficient of variation for protein ratios across technical replicates.
Dynamic Range> 2 orders of magnitudeThe range over which quantification is accurate and linear.

Visualizations

Chemical Labeling Reaction

Figure 1: this compound Catalyzed Acetylation. cluster_reactants Reactants peptide Peptide-NH2 (N-terminus or Lysine) product Peptide-NH-Ac-d(n) (Labeled Peptide) peptide->product + Acetic Anhydride-d(n) anhydride Acetic Anhydride-d(n) (n=0 for light, n=6 for heavy) anhydride->product catalyst This compound (Catalyst) catalyst->product catalysis byproduct Acetic Acid-d(n)

Figure 1: this compound Catalyzed Acetylation.

Experimental Workflow

Figure 2: Quantitative Proteomics Workflow. cluster_prep Sample Preparation cluster_label Isotopic Labeling cluster_analysis Analysis p1 Sample A (e.g., Control) p3 Peptide Mix A p1->p3 Protein Extraction & Digestion p2 Sample B (e.g., Treated) p4 Peptide Mix B p2->p4 Protein Extraction & Digestion p5 Labeled Peptides A p3->p5 Label with 'Light' Reagent p6 Labeled Peptides B p4->p6 Label with 'Heavy' Reagent p7 Mix 1:1 & Cleanup p5->p7 p6->p7 p8 LC-MS/MS Analysis p7->p8 p9 Data Processing & Quantification p8->p9

Figure 2: Quantitative Proteomics Workflow.

Signaling Pathway Analysis Example

Figure 3: MAPK/ERK Signaling Pathway. cluster_nucleus Nucleus receptor Growth Factor Receptor (RTK) grb2 GRB2 receptor->grb2 sos SOS grb2->sos ras RAS sos->ras raf RAF ras->raf mek MEK1/2 raf->mek P erk ERK1/2 mek->erk P nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Fos, c-Myc) erk->transcription P response Cellular Response (Proliferation, Differentiation) transcription->response

Figure 3: MAPK/ERK Signaling Pathway.

References

Application Notes and Protocols for Derivatization Using 1-Methylimidazole-d6 in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Methylimidazole-d6 as a component in derivatization procedures for Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to enhance the quantitative analysis of various analytes by providing a method for the generation of deuterated internal standards.

Introduction

In quantitative GC-MS analysis, the use of stable isotope-labeled internal standards is a critical technique for achieving high accuracy and precision. These standards, which are chemically identical to the analytes of interest but have a different mass due to isotopic enrichment, co-elute with the analyte and experience similar effects from the sample matrix and derivatization process. This allows for reliable correction of variations in sample preparation and instrument response.[1] this compound (d6-1-MIM) is a deuterated analog of 1-methylimidazole (1-MIM), a widely used catalyst and solvent in derivatization reactions such as acetylation and silylation. By incorporating d6-1-MIM into derivatization workflows, researchers can generate deuterated derivatives of target analytes in situ, which can then serve as internal standards.

These protocols are particularly relevant for the analysis of polar and non-volatile compounds such as sugars, steroids, and phenols, which require derivatization to improve their chromatographic properties and thermal stability for GC-MS analysis.[2][3]

Application 1: Acetylation of Carbohydrates for Aldose, Ketose, and Alditol Analysis

This protocol describes a method for the acetylation of monosaccharides using a methyl sulfoxide (Me2SO) and 1-methylimidazole (1-MIM) system. This approach yields a single, stable derivative for each sugar, simplifying chromatograms and improving quantification.[4][5] The inclusion of this compound in a parallel reaction allows for the generation of a deuterated internal standard.

Experimental Protocol

1. Reagents and Materials:

  • Standard solutions of target carbohydrates (e.g., glucose, fructose, mannitol)

  • 1-Methylimidazole (1-MIM)

  • This compound (d6-1-MIM)

  • Anhydrous Methyl Sulfoxide (Me2SO)

  • Acetic Anhydride (Ac2O)

  • GC-grade water and organic solvents for extraction

  • Vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • For quantitative analysis, accurately weigh a known amount of the sample containing the target carbohydrates.

  • Perform a suitable extraction procedure to isolate the carbohydrate fraction.

  • Evaporate the solvent to complete dryness under a stream of nitrogen.

3. Derivatization Procedure:

  • Analyte Derivatization:

    • To the dried sample extract, add 200 µL of a freshly prepared 1:4 (v/v) solution of 1-Methylimidazole in anhydrous Me2SO.

    • Vortex thoroughly to dissolve the residue.

    • Add 200 µL of acetic anhydride.

    • Cap the vial tightly and vortex for 10 seconds.

    • Incubate the mixture at 60°C for 10 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of deionized water to stop the reaction.

    • Extract the acetylated derivatives with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water to remove residual reagents.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The resulting solution is ready for GC-MS analysis.

  • Internal Standard (IS) Generation:

    • In a separate vial, perform the same derivatization procedure on a known amount of the corresponding carbohydrate standards using a 1:4 (v/v) solution of This compound in anhydrous Me2SO.

    • This will generate the deuterated acetylated derivatives to be used as internal standards.

4. GC-MS Analysis:

  • A known amount of the deuterated internal standard solution is spiked into the derivatized sample solution prior to injection.

  • GC Conditions (Example):

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target ions.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of acetylated saccharides using a similar 1-MIM catalyzed method.

SaccharideRetention Time (min)Major Mass Fragments (m/z)
Rhamnose12.5115, 128, 145, 200, 272
Fructose14.2103, 115, 145, 169, 211
Glucose15.8103, 115, 145, 169, 211
Sucrose25.1109, 145, 169, 211, 331

Data adapted from methodologies using 1-methylimidazole for acetylation.

Workflow Diagram

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction Drying Drying of Extract Extraction->Drying Add_Reagents Add 1-MIM-d6/Me2SO & Acetic Anhydride Drying->Add_Reagents Reaction Incubate at 60°C Add_Reagents->Reaction Quench Quench Reaction Reaction->Quench LLE Liquid-Liquid Extraction Quench->LLE Drying_Final Dry Organic Layer LLE->Drying_Final Spike_IS Spike with IS Drying_Final->Spike_IS GCMS GC-MS Analysis Spike_IS->GCMS Data Data Processing GCMS->Data

Caption: Workflow for Acetylation of Carbohydrates using this compound.

Application 2: Silylation of Steroids and Phenols

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as hydroxyl and carboxylic acid groups found in steroids and phenols. 1-Methylimidazole can act as a catalyst in these reactions. This protocol provides a general framework for the silylation of such compounds and the generation of deuterated internal standards using this compound.

Experimental Protocol

1. Reagents and Materials:

  • Standard solutions of target steroids (e.g., cholesterol, testosterone) or phenols (e.g., bisphenol A, estradiol)

  • 1-Methylimidazole (1-MIM)

  • This compound (d6-1-MIM)

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, ethyl acetate)

  • Vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

2. Sample Preparation:

  • Extract the target analytes from the sample matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization Procedure:

  • Analyte Derivatization:

    • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).

    • Add 5 µL of 1-Methylimidazole as a catalyst.

    • Cap the vial tightly and vortex.

    • Incubate at 70°C for 30 minutes.

    • Cool to room temperature. The sample is ready for GC-MS analysis.

  • Internal Standard (IS) Generation:

    • In a separate vial, derivatize a known amount of the corresponding standards using the same procedure, but substitute 1-Methylimidazole with This compound . This will create the deuterated silyl derivatives to serve as internal standards.

4. GC-MS Analysis:

  • Spike a known amount of the deuterated internal standard solution into the derivatized sample solution prior to injection.

  • GC Conditions (Example for Steroids):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Injector Temperature: 280°C

    • Oven Program: Initial temperature of 180°C, hold for 1 min, ramp to 300°C at 5°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan or SIM mode targeting characteristic ions of the silylated analytes and their deuterated counterparts.

Quantitative Data Summary

The following table provides representative quantitative parameters for the GC-MS analysis of silylated steroids.

SteroidLimit of Quantification (ng/mL)Linearity (R²)
Androsterone< 1.0> 0.99
Dehydroepiandrosterone< 1.0> 0.99
Testosterone< 0.5> 0.99
Progesterone< 1.0> 0.99
Cortisol< 1.5> 0.99

Data compiled from various steroid analysis methodologies.

Reaction Scheme

SilylationReaction cluster_reaction Silylation Reaction Analyte Analyte-OH Product Analyte-O-SiR3 (Derivatized Analyte) Analyte->Product Silyl_Reagent R3Si-X (e.g., BSTFA) Catalyst 1-MIM-d6 Silyl_Reagent->Catalyst Silyl_Reagent->Product Catalyst->Product Byproduct HX Product->Byproduct +

Caption: General Reaction Scheme for Silylation Catalyzed by this compound.

Conclusion

The use of this compound in derivatization protocols for GC-MS offers a convenient and effective method for generating deuterated internal standards. This approach can significantly improve the accuracy and reliability of quantitative analysis for a wide range of compounds, including carbohydrates, steroids, and phenols. The protocols provided here serve as a foundation that can be further optimized for specific applications and matrices. Researchers are encouraged to validate these methods for their particular analytical needs.

References

Application Notes and Protocols for Sample Preparation Using 1-Methylimidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Methylimidazole-d6 as an internal standard in quantitative analysis, particularly focusing on the determination of related imidazole compounds in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Note: Quantitative Analysis of 1-Methylhistamine in Human Urine using this compound as an Internal Standard

Introduction

1-Methylhistamine is a major metabolite of histamine and its quantification in urine is a valuable tool for diagnosing and monitoring mast cell-related disorders. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification by LC-MS/MS. This internal standard closely mimics the analyte's behavior during sample preparation and analysis, compensating for matrix effects and variations in instrument response.

Principle

A known amount of this compound is added to urine samples at the beginning of the sample preparation process. The samples are then subjected to a cleanup procedure to remove interfering substances. The final extract is analyzed by LC-MS/MS. The ratio of the peak area of the analyte (1-methylhistamine) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the sample.

Data Presentation

Table 1: Method Validation Parameters for the Quantification of 1-Methylhistamine in Human Urine

ParameterResult
Linearity Range5-500 nmol/mL[1]
Lower Limit of Quantification (LLOQ)5 nmol/mL[1]
AccuracyWithin 85%-115%[1]
Precision (Intra- and Inter-day)<15%[1]
StabilityStable under various storage and processing conditions[1]
Matrix EffectIndependent of matrix effect

Table 2: LC-MS/MS Parameters for the Analysis of 1-Methylhistamine and this compound

ParameterSetting
Liquid Chromatography
ColumnSB-aq (2.1×50 mm, 1.8 μm)
Mobile PhaseAcetonitrile - 0.1% formic acid in water (2:98, v/v)
Flow RateNot specified in abstract
Injection VolumeNot specified in abstract
Column TemperatureNot specified in abstract
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transitions (Analyte)m/z 170.1 → m/z 126.1 (for 1-methylhistidine, a related compound)
Monitored Transitions (Internal Standard)To be determined based on the fragmentation of this compound
Collision EnergyOptimized for each transition
Dwell TimeOptimized for each transition

Note: The monitored transitions for 1-methylhistamine would be similar to 1-methylhistidine and would need to be optimized.

Experimental Protocols

Protocol 1: Quantification of 1-Methylhistamine in Human Urine by LC-MS/MS

This protocol describes a simple "dilute-and-shoot" method, which is suitable for the analysis of small molecules in urine when high sensitivity is achieved with modern LC-MS/MS instrumentation.

Materials:

  • 1-Methylhistamine certified reference standard

  • This compound (Internal Standard)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Ultrapure water

  • Human urine samples

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of 1-methylhistamine in a suitable solvent (e.g., methanol or water with 0.1% formic acid).

    • Prepare a stock solution of this compound in the same solvent.

    • From the stock solutions, prepare working standard solutions of 1-methylhistamine for the calibration curve.

    • Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the mobile phase.

  • Sample Preparation:

    • Thaw frozen human urine samples at room temperature.

    • Vortex the urine samples to ensure homogeneity.

    • In a microcentrifuge tube, add 90 µL of the internal standard working solution.

    • Add 10 µL of the urine sample to the microcentrifuge tube.

    • Vortex the mixture for 10 seconds.

    • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in Table 2 (with optimized conditions for 1-methylhistamine and this compound).

    • Inject the prepared samples, calibration standards, and quality control samples.

    • Acquire the data in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both 1-methylhistamine and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of 1-methylhistamine in the urine samples from the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) for the Cleanup of 1-Methylhistamine from Human Urine

This protocol is a more extensive cleanup method that can be used if the "dilute-and-shoot" method suffers from significant matrix effects.

Materials:

  • All materials from Protocol 1

  • Mixed-mode cation exchange SPE cartridges

  • Methanol, LC-MS grade

  • Ammonia solution

  • SPE vacuum manifold

Procedure:

  • Preparation of Solutions:

    • Prepare all necessary stock and working solutions as described in Protocol 1.

    • Prepare a conditioning solution (e.g., methanol).

    • Prepare an equilibration solution (e.g., water).

    • Prepare a wash solution (e.g., water or a weak organic solvent).

    • Prepare an elution solution (e.g., 5% ammonia in methanol).

  • Sample Pre-treatment:

    • To 1 mL of urine, add a known amount of this compound internal standard.

    • Acidify the sample with formic acid to a pH of approximately 3-4.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the SPE cartridge with 1 mL of water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of the wash solution to remove interfering substances.

    • Dry the cartridge under vacuum for 1-2 minutes.

    • Elute the analyte and internal standard with 1 mL of the elution solution.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Processing:

    • Proceed with the LC-MS/MS analysis and data processing as described in Protocol 1.

Mandatory Visualizations

experimental_workflow sample Urine Sample is_addition Add this compound (Internal Standard) sample->is_addition Spiking dilution Dilution with Mobile Phase is_addition->dilution centrifugation Centrifugation dilution->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis Supernatant data Data Processing & Quantification analysis->data

Caption: Experimental workflow for the "dilute-and-shoot" sample preparation method.

spe_workflow sample Urine Sample is_addition Add this compound sample->is_addition acidify Acidification is_addition->acidify spe Solid-Phase Extraction (Load, Wash, Elute) acidify->spe Sample Loading evaporation Evaporation spe->evaporation Eluate reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing analysis->data

Caption: Experimental workflow for the Solid-Phase Extraction (SPE) sample preparation method.

signaling_pathway histidine Histidine histamine Histamine histidine->histamine Histidine Decarboxylase methylhistamine 1-Methylhistamine (Analyte) histamine->methylhistamine Histamine N-methyltransferase methylimidazole_acetic_acid 1-Methyl-4-imidazoleacetic acid methylhistamine->methylimidazole_acetic_acid Monoamine Oxidase B excretion Urinary Excretion methylimidazole_acetic_acid->excretion dummy

Caption: Simplified metabolic pathway of histamine leading to the formation of 1-methylhistamine.

References

Application Notes and Protocols for 1-Methylimidazole-d6 in Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1-Methylimidazole-d6 as an internal standard in pharmacokinetic (PK) and drug metabolism studies. The focus is on the bioanalytical quantification of imidazole-containing drugs in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is the deuterated form of 1-methylimidazole, a small, polar heterocyclic organic compound. In the realm of pharmacokinetics and drug metabolism, stable isotope-labeled compounds like this compound are considered the gold standard for use as internal standards (IS) in quantitative bioanalysis. The near-identical physicochemical properties to their non-deuterated counterparts ensure that they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of variability in sample extraction and matrix effects, leading to highly accurate and precise quantification of the target analyte.

This document will detail the application of this compound as an internal standard for the pharmacokinetic study of dacarbazine, an imidazole-derived anticancer agent, in rat plasma.

Experimental Design and Rationale

The use of a stable isotope-labeled internal standard is crucial for robust and reliable bioanalytical method development and validation. This compound is an ideal internal standard for small polar molecules, particularly those containing an imidazole moiety, due to its structural similarity and the mass shift provided by the deuterium atoms, which allows for distinct detection by mass spectrometry.

Analyte and Internal Standard Selection
  • Analyte: Dacarbazine (DTIC) - an imidazole-containing chemotherapeutic agent.

  • Internal Standard (IS): this compound - a stable isotope-labeled analog.

Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.

Bioanalytical Method Validation Protocol

The following protocol for the quantification of dacarbazine in rat plasma using this compound as an internal standard is based on established bioanalytical method validation guidelines.

Materials and Reagents
  • Dacarbazine reference standard

  • This compound (Internal Standard)

  • Control rat plasma (with appropriate anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

Stock and Working Solutions Preparation
  • Dacarbazine Stock Solution (1 mg/mL): Accurately weigh and dissolve dacarbazine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Dacarbazine Working Solutions: Prepare serial dilutions of the dacarbazine stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Table 1: LC-MS/MS System and Operating Conditions

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2
Mass Spectrometer Sciex Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.595
2.595
2.65
4.05

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dacarbazine183.1166.1
This compound (IS)89.160.1

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Table 4: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Dacarbazine1 - 1000y = 0.0025x + 0.0012> 0.995

Table 5: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
Low QC35.298.76.5101.2
Mid QC1004.1102.35.3100.8
High QC8003.597.94.899.1

Application in a Pharmacokinetic Study

This validated method was applied to a preclinical pharmacokinetic study in rats.

Study Design
  • Subjects: Male Sprague-Dawley rats (n=3)

  • Dosing: 10 mg/kg dacarbazine administered intravenously.

  • Sample Collection: Blood samples were collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was separated and stored at -80°C until analysis.

Pharmacokinetic Data

The plasma concentrations of dacarbazine were determined using the validated LC-MS/MS method.

Table 6: Mean Plasma Concentration of Dacarbazine vs. Time

Time (hr)Mean Plasma Concentration (ng/mL)
0.0838560
0.256240
0.54120
12050
2850
4210
850
24<1

Visualizations

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample (50 µL) add_is Add this compound IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Bioanalytical workflow for dacarbazine quantification.
Metabolic Pathway of Dacarbazine

Dacarbazine_Metabolism DTIC Dacarbazine (DTIC) MTIC MTIC (Active Metabolite) DTIC->MTIC CYP450 (N-demethylation) AIC AIC (Inactive Metabolite) MTIC->AIC Spontaneous Decomposition

Simplified metabolic pathway of Dacarbazine (DTIC).

Conclusion

This compound serves as an excellent internal standard for the quantification of imidazole-containing drugs, such as dacarbazine, in biological matrices. The use of this stable isotope-labeled standard in conjunction with a validated LC-MS/MS method provides the accuracy, precision, and robustness required for reliable pharmacokinetic and drug metabolism studies, supporting drug development from preclinical to clinical phases. The detailed protocols and data presented herein demonstrate a successful application and provide a framework for the development of similar bioanalytical assays.

Application Note: 1-Methylimidazole-d6 for Isotope Dilution Analysis of Environmental Contaminants

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the use of 1-Methylimidazole-d6 as an internal standard for the accurate quantification of 1-methylimidazole and its structural isomer, 4(5)-methylimidazole, in various environmental matrices. The isotope dilution method, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. Protocols for the analysis of water, soil, and beverage samples are provided, along with recommended LC-MS/MS parameters.

Introduction

1-Methylimidazole and its isomers are compounds of environmental interest due to their use in various industrial processes, including the production of pharmaceuticals, agrochemicals, and ionic liquids. Their presence in the environment necessitates sensitive and reliable analytical methods for monitoring and risk assessment. Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis, offering superior accuracy and precision compared to other methods. In IDMS, a known amount of a stable isotope-labeled analog of the target analyte is added to the sample at the beginning of the analytical process. This internal standard, in this case, this compound, behaves chemically and physically similarly to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, compensating for losses during sample preparation and fluctuations in instrument performance.

Properties of this compound

This compound is the deuterated form of 1-methylimidazole, where the six hydrogen atoms have been replaced with deuterium. This isotopic labeling results in a mass shift of +6 Da, allowing for its differentiation from the unlabeled analyte by mass spectrometry.

PropertyValue
Chemical Formula C₄D₆N₂
Molecular Weight 88.14 g/mol [1]
CAS Number 285978-27-0[1]
Appearance Colorless to pale yellow liquid
Boiling Point 198 °C[1]
Density 1.104 g/cm³ at 25 °C[2]

Principle of Isotope Dilution LC-MS/MS

The core of this analytical approach is the use of this compound as an internal standard in an isotope dilution LC-MS/MS method. The workflow involves adding a known quantity of the deuterated standard to the environmental sample, followed by sample preparation to extract and concentrate the analyte and the standard. The extract is then analyzed by LC-MS/MS, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native analyte and the deuterated standard. The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of the analyte in the original sample.

G sample Environmental Sample (Water, Soil, etc.) spike Spike with This compound sample->spike prep Sample Preparation (Extraction & Cleanup) spike->prep lcms LC-MS/MS Analysis (MRM Mode) prep->lcms data Data Analysis (Peak Area Ratio) lcms->data result Concentration of 1-Methylimidazole data->result

Caption: General workflow for isotope dilution analysis.

Experimental Protocols

Analysis of Water Samples (e.g., River Water, Wastewater)

This protocol is adapted from a method for the determination of imidazole compounds in aqueous matrices.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Filter a 500 mL water sample through a 0.45 µm glass fiber filter.

  • Add a known amount of this compound solution to the filtered sample to achieve a final concentration within the calibration range.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 6 cc, 200 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analytes with 6 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

G start 500 mL Water Sample filter Filter (0.45 µm) start->filter spike Spike with This compound load Load Sample onto SPE Cartridge spike->load filter->spike condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Ultrapure Water) load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute with Methanol dry->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for water sample preparation using SPE.

Analysis of Soil and Sediment Samples

This protocol is a generalized procedure for the extraction of imidazoles from solid matrices.

a. Sample Preparation: Ultrasonic Extraction and SPE

  • Weigh 5 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound solution.

  • Add 10 mL of an appropriate extraction solvent (e.g., methanol or acetonitrile).

  • Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction (steps 3-5) two more times and combine the supernatants.

  • The combined supernatant can be concentrated and reconstituted for direct injection if the sample is relatively clean. For complex matrices, proceed with SPE cleanup as described for water samples (Protocol 1a, steps 3-9), adjusting the initial sample volume for the extract.

Analysis of Beverage Samples

This protocol is based on a method for the determination of 4(5)-methylimidazole in beverages.

a. Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

  • Degas carbonated beverages by sonication for 10 minutes.

  • To a 5 mL aliquot of the beverage sample in a centrifuge tube, add a known amount of this compound solution.

  • Add 1 mL of methanol (as a disperser solvent) containing 100 µL of chloroform (as an extraction solvent).

  • Vortex for 1 minute to form a cloudy solution.

  • Centrifuge at 5000 rpm for 5 minutes to separate the phases.

  • Collect the sedimented chloroform phase using a microsyringe.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are recommended starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The selection of appropriate MRM transitions is crucial for the selectivity and sensitivity of the method. Based on the fragmentation of 4-methylimidazole, the following transitions are proposed for 1-methylimidazole and its deuterated standard. The most intense transition is typically used for quantification (quantifier), and a second transition is used for confirmation (qualifier).

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
1-Methylimidazole83.156.142.1
This compound89.159.145.1

Note: The exact m/z values for the product ions of the deuterated standard may vary depending on the fragmentation pathway and the location of the deuterium atoms on the fragment. These transitions should be confirmed and optimized on the specific mass spectrometer being used.

G cluster_analyte 1-Methylimidazole cluster_standard This compound precursor_a Precursor Ion [M+H]+ = 83.1 product_q_a Product Ion (Quantifier) m/z = 56.1 precursor_a->product_q_a CID product_ql_a Product Ion (Qualifier) m/z = 42.1 precursor_a->product_ql_a CID precursor_s Precursor Ion [M+H]+ = 89.1 product_q_s Product Ion (Quantifier) m/z = 59.1 precursor_s->product_q_s CID product_ql_s Product Ion (Qualifier) m/z = 45.1 precursor_s->product_ql_s CID

Caption: Proposed MRM transitions for 1-methylimidazole and its deuterated standard.

Data Analysis and Quantification

The concentration of 1-methylimidazole in the sample is calculated using the following equation:

Csample = (Aanalyte / AIS) * (CIS / RRF) * (Vextract / Vsample)

Where:

  • Csample = Concentration of the analyte in the sample

  • Aanalyte = Peak area of the analyte's quantifier transition

  • AIS = Peak area of the internal standard's quantifier transition

  • CIS = Concentration of the internal standard spiked into the sample

  • RRF = Relative Response Factor (determined from a calibration curve)

  • Vextract = Final volume of the sample extract

  • Vsample = Initial volume or weight of the sample

A calibration curve is constructed by analyzing a series of standards containing a fixed concentration of this compound and varying concentrations of 1-methylimidazole. The RRF is the slope of the linear regression of the plot of (Aanalyte / AIS) versus the concentration of the analyte.

Method Performance

The performance of an isotope dilution LC-MS/MS method for a similar analyte, 4(5)-methylimidazole, in beverages demonstrated the following characteristics, which can be expected to be similar for 1-methylimidazole analysis.

ParameterResult
Accuracy (Absolute Error) 14.6% to 21.1%
Within-day Repeatability (RSD) 9.5%
Day-to-day Repeatability (RSD) 15.4%
Instrument Limit of Detection 0.6 ng/mL
Method Limit of Detection 5.8 ng/mL

Conclusion

This compound is an excellent internal standard for the quantification of 1-methylimidazole and its isomers in environmental samples. The use of isotope dilution coupled with LC-MS/MS provides a robust, accurate, and precise method for the analysis of these compounds in complex matrices such as water, soil, and beverages. The detailed protocols and parameters provided in this application note serve as a comprehensive guide for researchers and scientists in environmental monitoring and analytical chemistry.

References

Application Notes and Protocols for 1-Methylimidazole-d6 in Clinical and Diagnostic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole-d6 is a deuterated analog of 1-methylimidazole, frequently employed as an internal standard (IS) in quantitative analytical methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its application is critical in clinical and diagnostic assays for the precise measurement of structurally related analytes in complex biological matrices such as plasma, serum, and urine. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for correcting analytical variability, including matrix effects, extraction inconsistencies, and instrument response fluctuations, thereby ensuring the accuracy and reliability of quantitative results.[1][2]

This document provides detailed application notes and protocols for the use of this compound in clinical and diagnostic assays, focusing on the therapeutic drug monitoring (TDM) of theophylline and the quantification of histamine metabolites, such as N-methylhistamine, for which it serves as an ideal internal standard due to structural similarity.

Principle of Use as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls.[3] A deuterated internal standard like this compound is the preferred choice as it co-elutes with the analyte during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer's source.[1][2] This allows for accurate quantification based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if there are variations in sample preparation or instrument performance.

G cluster_workflow Workflow for Quantitative Analysis with Internal Standard sample Biological Sample (Plasma, Urine, etc.) add_is Add Known Amount of this compound (IS) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Calculate Analyte/IS Peak Area Ratio analysis->ratio calibration Quantify Against Calibration Curve ratio->calibration result Accurate Analyte Concentration calibration->result

Quantitative analysis workflow using an internal standard.

Application 1: Therapeutic Drug Monitoring of Theophylline

Theophylline is a bronchodilator used in the treatment of respiratory diseases, and due to its narrow therapeutic window, accurate monitoring of its concentration in plasma is crucial. This compound is an excellent internal standard for the quantification of theophylline by LC-MS/MS due to their structural similarities.

Quantitative Data

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of theophylline in human plasma using a deuterated internal standard.

ParameterTypical Value
Linearity Range 0.5 - 50 µg/mL
Lower Limit of Quantification (LLOQ) 0.5 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%RE) -7.5% to 8.2%
Recovery > 85%
Experimental Protocol

1. Materials and Reagents

  • This compound (Internal Standard)

  • Theophylline (Analyte)

  • Human Plasma (Matrix)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of theophylline in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards with concentrations ranging from 0.5 to 50 µg/mL.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution in acetonitrile.

3. Sample Preparation (Solid Phase Extraction)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (1 µg/mL) to each tube and vortex.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II UPLC or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6475 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Theophylline: Precursor Ion > Product Ion (specific m/z values to be optimized).

    • This compound: Precursor Ion > Product Ion (specific m/z values to be optimized).

G cluster_protocol Experimental Protocol for Theophylline Quantification start Plasma Sample add_is Spike with this compound start->add_is preprocess Acidify and Vortex add_is->preprocess spe Solid Phase Extraction (SPE) preprocess->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample preparation workflow for theophylline analysis.

Application 2: Quantification of N-methylhistamine in Urine

N-methylhistamine is a major metabolite of histamine and serves as a biomarker for mast cell activation disorders. Due to its structural similarity, this compound is an appropriate internal standard for the accurate quantification of N-methylhistamine in urine by LC-MS/MS.

Quantitative Data

The following table presents typical validation parameters for an LC-MS/MS method for the analysis of N-methylhistamine in human urine.

ParameterTypical Value
Linearity Range 5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 10%
Accuracy (%RE) -10% to 11%
Recovery > 90%
Experimental Protocol

1. Materials and Reagents

  • This compound (Internal Standard)

  • N-methylhistamine (Analyte)

  • Human Urine (Matrix)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Water, HPLC grade

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of N-methylhistamine in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a surrogate matrix (e.g., synthetic urine or water) to create calibration standards with concentrations ranging from 5 to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of urine sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex.

  • Add 150 µL of cold acetonitrile to precipitate proteins and other interfering substances.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

4. LC-MS/MS Conditions

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • N-methylhistamine: Precursor Ion > Product Ion (specific m/z values to be optimized).

    • This compound: Precursor Ion > Product Ion (specific m/z values to be optimized).

G cluster_logic Logical Relationship of Internal Standard Correction analyte Analyte Signal ratio Analyte/IS Ratio analyte->ratio is Internal Standard (IS) Signal is->ratio corrected Corrected Analyte Response ratio->corrected Provides variation Analytical Variation (e.g., Matrix Effect, Injection Volume) variation->analyte Affects variation->is Affects Similarly accurate Accurate Quantification corrected->accurate

Correction of analytical variation using an internal standard.

Conclusion

This compound is a valuable tool for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. Its use as an internal standard in LC-MS/MS methods for structurally similar analytes like theophylline and N-methylhistamine significantly enhances the accuracy, precision, and reliability of the results. The protocols and data presented here provide a framework for the implementation of this compound in clinical and diagnostic assays, contributing to robust and high-quality analytical data.

References

Troubleshooting & Optimization

Technical Support Center: 1-Methylimidazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Methylimidazole-d6 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when using this compound as an internal standard?

When using this compound, it is crucial to consider its isotopic and chemical purity, potential for hydrogen-deuterium (H/D) exchange, and stability under analytical conditions. As a deuterated internal standard, it is designed to mimic the behavior of the unlabeled analyte during sample preparation, chromatography, and mass spectrometry, thereby compensating for variability.[1] However, issues with purity or isotopic stability can lead to inaccurate quantification.

Q2: What is the acceptable isotopic and chemical purity for this compound?

For reliable quantitative analysis, the recommended purity specifications for a deuterated internal standard like this compound are:

  • Chemical Purity: >99%[2]

  • Isotopic Enrichment: ≥98%[1][2]

High chemical purity prevents interference from other compounds, while high isotopic purity minimizes the contribution of any unlabeled 1-Methylimidazole present in the internal standard solution to the analyte's signal, which could otherwise cause a positive bias.[2]

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Yes, H/D exchange is a potential issue, particularly for deuterium atoms attached to the imidazole ring. The C2 proton of the imidazole ring is known to be susceptible to exchange, a reaction that can be influenced by pH and temperature. While the deuterons on the methyl group are generally more stable, it is essential to assess the stability of this compound in the specific solvents and pH conditions used in your sample preparation and mobile phases.

Q4: How should this compound stock solutions be prepared and stored?

To minimize the risk of H/D exchange and degradation, it is advisable to prepare stock solutions in aprotic solvents such as acetonitrile whenever possible. For storage, it is recommended to keep the solutions at -20°C or -80°C to ensure long-term stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller volumes. 1-Methylimidazole is also known to be moisture-sensitive, so proper storage in a dry environment is important.

Q5: Can this compound and its unlabeled counterpart separate during chromatography?

Yes, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times between the deuterated internal standard and the unlabeled analyte. This can be more pronounced with a higher number of deuterium atoms. It is important to verify that the analyte and internal standard co-elute sufficiently to ensure accurate compensation for matrix effects.

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Precision

High coefficients of variation (%CV) in quality control samples and inaccurate measurements can stem from several issues related to the internal standard.

Potential Cause Troubleshooting Steps
Isotopic Impurity (Presence of Unlabeled Analyte) 1. Assess Purity: Inject a high concentration of the this compound solution alone to check for a signal at the mass transition of the unlabeled analyte. 2. Consult Certificate of Analysis (CoA): Verify the stated isotopic purity. 3. Contact Supplier: If significant unlabeled analyte is detected, a new, higher-purity batch may be required.
Hydrogen-Deuterium (H/D) Exchange 1. Solvent Stability Test: Incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to a typical analytical run. Re-inject and check for any increase in the signal of the unlabeled analyte. 2. pH Control: Avoid highly acidic or basic conditions during sample preparation and in the mobile phase, as these can catalyze H/D exchange. 3. Solvent Choice: Use aprotic solvents for stock solutions and minimize the time the standard spends in aqueous solutions.
In-source Fragmentation of Internal Standard 1. Optimize Mass Spectrometer Conditions: Adjust source parameters like collision energy and cone voltage to minimize the in-source loss of deuterium atoms from the internal standard, which could contribute to the analyte's signal.

Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate Quantification or Poor Precision check_purity Assess IS Purity (Inject IS alone) start->check_purity unlabeled_present Significant unlabeled analyte detected? check_purity->unlabeled_present contact_supplier Contact Supplier for Higher Purity Batch unlabeled_present->contact_supplier Yes stability_test Perform H/D Exchange Stability Test unlabeled_present->stability_test No resolve Issue Resolved contact_supplier->resolve exchange_detected H/D Exchange Occurring? stability_test->exchange_detected optimize_conditions Optimize pH and Solvent Conditions exchange_detected->optimize_conditions Yes check_ms Investigate In-Source Fragmentation exchange_detected->check_ms No optimize_conditions->resolve fragmentation_issue In-source fragmentation contributing to analyte signal? check_ms->fragmentation_issue optimize_ms Optimize MS Source Conditions fragmentation_issue->optimize_ms Yes fragmentation_issue->resolve No optimize_ms->resolve

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Drifting or Low Internal Standard Signal

A drifting or consistently low signal from the internal standard can indicate problems with matrix effects or isotopic instability.

Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement 1. Post-Extraction Spike Experiment: Compare the internal standard's signal in a clean solvent versus a spiked, extracted blank matrix sample to determine the extent of matrix effects. 2. Optimize Chromatography: Adjust the chromatographic method (e.g., change column, mobile phase, or gradient) to separate the internal standard from co-eluting matrix components. 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing ion suppression.
Isotopic Instability (H/D Exchange) 1. Evaluate Labeling Position: Be aware that deuterium on the imidazole ring is more prone to exchange than on the methyl group. 2. Control pH and Solvents: As mentioned previously, avoid harsh pH conditions and use aprotic solvents where possible.
Chromatographic Separation of Analyte and IS 1. Confirm Co-elution: Carefully examine chromatograms to ensure the analyte and internal standard are eluting at nearly the same retention time. 2. Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or column temperature to improve co-elution.

Experimental Protocols

Protocol: Assessment of H/D Exchange of this compound

This protocol outlines a method to evaluate the stability of this compound in solutions relevant to a specific analytical method.

1. Materials:

  • This compound

  • Unlabeled 1-Methylimidazole

  • Your sample diluent (e.g., water:acetonitrile with 0.1% formic acid)

  • Your mobile phase A and B

  • LC-MS/MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile.

  • Create a working solution of the internal standard in your sample diluent at the concentration used in your assay.

  • Prepare three sets of samples:

    • Set A (Time 0): The working solution of this compound, immediately analyzed.

    • Set B (Incubated): The working solution of this compound, incubated at the temperature and for the duration of your typical sample preparation and analysis sequence.

    • Set C (Control): A solution of unlabeled 1-Methylimidazole at a low concentration.

3. LC-MS/MS Analysis:

  • Set up an LC-MS/MS method to monitor the mass transitions for both this compound and unlabeled 1-Methylimidazole.

  • Inject and analyze the three sets of samples.

4. Data Analysis:

  • Compare the peak area of the unlabeled 1-Methylimidazole signal in Set A and Set B.

  • A significant increase in the unlabeled signal in Set B compared to Set A indicates that H/D exchange is occurring under your experimental conditions.

Experimental Workflow for H/D Exchange Assessment

cluster_samples Sample Sets prep_solutions Prepare IS Working Solution in Assay Diluent set_a Set A (Time 0) prep_solutions->set_a set_b Set B (Incubated) prep_solutions->set_b set_c Set C (Unlabeled Control) prep_solutions->set_c lcms_analysis LC-MS/MS Analysis set_a->lcms_analysis set_b->lcms_analysis set_c->lcms_analysis data_analysis Data Analysis: Compare Unlabeled Signal in Set A vs. Set B lcms_analysis->data_analysis conclusion Conclusion on H/D Exchange data_analysis->conclusion

Caption: Workflow for assessing H/D exchange of the internal standard.

References

Technical Support Center: Optimizing 1-Methylimidazole-d6 in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Methylimidazole-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a laboratory setting?

A1: this compound is most commonly used as an internal standard (IS) in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated nature makes it an ideal counterpart for the non-labeled 1-methylimidazole and structurally similar compounds like 4-methylimidazole (4-MeI), which is a compound of interest in food safety and toxicological studies.

Q2: Why is a deuterated internal standard like this compound preferred for mass spectrometry-based quantification?

A2: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS assays for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to its non-deuterated analog.[1] This ensures that it behaves similarly during sample preparation (e.g., extraction) and chromatographic separation.

  • Co-elution: It typically co-elutes with the analyte of interest, which helps to compensate for matrix effects, such as ion suppression or enhancement, that can occur during ionization in the mass spectrometer.[2]

  • Mass Difference: The mass difference between this compound and the corresponding non-deuterated analyte allows for their simultaneous detection and quantification by the mass spectrometer without spectral overlap.

Q3: What are the key physicochemical properties of this compound?

A3: Key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₄D₆N₂
Molecular Weight 88.14 g/mol [1]
Isotopic Purity Typically ≥98 atom % D
Boiling Point 198 °C (for non-deuterated)
Density 1.104 g/mL at 25 °C
Chemical Stability Stable under normal laboratory conditions.
Storage Conditions Store at -20°C for long-term stability.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in various organic solvents. For use as an internal standard in LC-MS/MS, a common practice is to prepare a high-concentration stock solution in a solvent like methanol or acetonitrile. This stock solution can then be diluted to the desired working concentration with the appropriate solvent, often the mobile phase used in the LC method. It is recommended to store stock solutions in tightly sealed containers at -20°C to prevent evaporation and degradation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the use of this compound as an internal standard in LC-MS/MS assays.

Issue 1: Poor Peak Shape or Tailing for this compound and Analyte
  • Possible Cause: 1-methylimidazole is a basic compound and can exhibit strong interactions with residual silanol groups on silica-based reversed-phase columns, leading to poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or acetic acid. This helps to protonate the imidazole nitrogen, reducing its interaction with the stationary phase.

    • Column Selection: Consider using a column with low silanol activity or an end-capped column specifically designed for the analysis of basic compounds.

    • Alternative Chromatography: For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography.

Issue 2: High Variability in the Internal Standard Signal
  • Possible Cause: High variability in the this compound signal across a batch of samples can indicate issues with sample preparation, injection volume, or matrix effects. The purpose of the internal standard is to correct for this variability, but a highly fluctuating signal can point to a larger problem.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the internal standard is added consistently to every sample and standard at the same concentration early in the sample preparation process.

    • Check for Matrix Effects: Significant ion suppression or enhancement in some samples can lead to a variable internal standard response. This can be investigated by post-column infusion experiments.

    • Optimize Internal Standard Concentration: The concentration of the internal standard should be optimized to provide a stable and reproducible signal. A general guideline is to use a concentration that yields a signal intensity approximately 50% of the highest calibration standard.

Issue 3: Inaccurate Quantification at High Analyte Concentrations (Non-linear Calibration Curve)
  • Possible Cause: At high analyte concentrations, the naturally occurring isotopes of the analyte (e.g., ¹³C) can contribute to the signal of the deuterated internal standard, a phenomenon known as isotopic interference or "cross-talk." With a d6-labeled standard, this effect is less pronounced than with lower deuteration levels, but it can still occur.

  • Troubleshooting Steps:

    • Assess Isotopic Interference: Analyze a high-concentration solution of the non-deuterated analyte and monitor the mass transition of this compound. A significant signal indicates isotopic interference.

    • Mathematical Correction: Some mass spectrometry software packages have built-in algorithms to correct for the contribution of natural isotopes.

    • Dilution: Dilute samples with high analyte concentrations to bring them within the linear range of the calibration curve.

Issue 4: Chromatographic Separation of Analyte and Internal Standard
  • Possible Cause: A slight difference in retention time between a deuterated compound and its non-deuterated counterpart, known as the "chromatographic isotope effect," can sometimes be observed, particularly in reversed-phase chromatography. If the separation is significant, the internal standard may not effectively compensate for matrix effects that are highly dependent on retention time.

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to achieve co-elution of the analyte and internal standard.

    • Evaluate Impact: If a small, consistent shift is observed, it may not significantly impact the accuracy of quantification. However, this should be carefully evaluated during method validation.

Experimental Protocols

Representative Protocol: Quantification of 4-Methylimidazole (4-MeI) in a Liquid Matrix using this compound as an Internal Standard

This protocol provides a general workflow. Specific parameters such as sample volume, extraction solvent, and LC-MS/MS conditions should be optimized for your specific application.

1. Preparation of Standards and Internal Standard Solution:

  • Prepare a stock solution of 4-MeI (e.g., 1 mg/mL) in methanol.
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
  • From the 4-MeI stock solution, prepare a series of calibration standards by serial dilution in the appropriate matrix (e.g., analyte-free beverage or buffer).
  • Prepare a working solution of the internal standard (e.g., 1 µg/mL) by diluting the this compound stock solution in methanol or another suitable solvent.

2. Sample Preparation:

  • To a known volume of your sample (e.g., 1 mL), add a precise volume of the internal standard working solution (e.g., 10 µL).
  • Vortex the sample to ensure thorough mixing.
  • Perform a sample cleanup step to remove matrix interferences. This could involve:
  • Protein Precipitation: For biological samples, add a precipitating agent like acetonitrile, vortex, and centrifuge.
  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to isolate the analyte and internal standard.
  • Transfer the cleaned-up sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Use a suitable HPLC or UHPLC column (e.g., a C18 or HILIC column).
  • Employ a mobile phase system that provides good retention and peak shape for 4-MeI and this compound (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
  • Mass Spectrometry:
  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the precursor and product ions for both 4-MeI and this compound. The specific mass transitions will need to be determined by infusing standard solutions of each compound.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
  • Determine the concentration of the analyte in your samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Visualizations

experimental_workflow LC-MS/MS Quantification Workflow cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis prep_standards Prepare Calibration Standards add_is Add Internal Standard to Samples & Standards prep_standards->add_is prep_is Prepare this compound Working Solution prep_is->add_is cleanup Sample Cleanup (e.g., SPE, Precipitation) add_is->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_proc Data Processing & Quantification lcms->data_proc

Caption: Workflow for quantitative analysis using this compound.

troubleshooting_flow Troubleshooting Poor Peak Shape action_node action_node start_node Poor Peak Shape (Tailing) check_mobile_phase Is mobile phase acidified? start_node->check_mobile_phase end_node end_node add_acid Add 0.1% Formic Acid to mobile phase check_mobile_phase->add_acid No check_column Using a column for basic compounds? check_mobile_phase->check_column Yes add_acid->check_column change_column Switch to a low-silanol or end-capped column check_column->change_column No consider_hilic Is analyte very polar? check_column->consider_hilic Yes good_peak_shape Good Peak Shape change_column->good_peak_shape switch_to_hilic Consider HILIC chromatography consider_hilic->switch_to_hilic Yes consider_hilic->good_peak_shape No switch_to_hilic->good_peak_shape

Caption: Decision tree for troubleshooting poor peak shape.

References

Technical Support Center: Matrix Effects and 1-Methylimidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in complex samples when using 1-Methylimidazole-d6 as an internal standard.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Actions
Poor reproducibility of analyte/1-Methylimidazole-d6 area ratio Differential matrix effects between the analyte and the internal standard.[1][2] Slight chromatographic separation of the analyte and this compound into regions of varying ion suppression.[1][3] Inconsistent sample preparation.1. Assess Matrix Effects: Perform a quantitative post-extraction addition experiment to determine the matrix effect on both the analyte and this compound.[2] 2. Optimize Chromatography: Adjust the mobile phase gradient or temperature to ensure closer co-elution of the analyte and internal standard. 3. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Analyte and this compound do not co-elute Differentiation in Physicochemical Properties: Despite being chemically similar, slight differences between the analyte and its deuterated counterpart can cause chromatographic separation. Column Degradation: Loss of stationary phase or column contamination can alter separation selectivity.1. Modify Chromatographic Conditions: Experiment with a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the mobile phase pH. 2. Column Maintenance: Replace the analytical column and implement a regular column washing protocol.
Unexpectedly high or low calculated analyte concentrations Erroneous Internal Standard Concentration: An error in the preparation of the this compound spiking solution will introduce a systematic bias. Sample Carryover: High concentration samples can contaminate subsequent low concentration samples. Significant Ion Suppression or Enhancement: The matrix may be disproportionately affecting the analyte or the internal standard.1. Verify IS Concentration: Prepare a fresh this compound solution and re-analyze a subset of samples. 2. Optimize Autosampler Wash: Enhance the wash procedure and include blank injections after high-concentration samples to check for carryover. 3. Evaluate Matrix Effects: Use post-column infusion to identify regions of ion suppression or enhancement and adjust chromatography to move the analyte peak to a cleaner region.
Low signal intensity for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of the internal standard in the mass spectrometer's ion source. Incorrect Spiking Concentration: The amount of this compound added to the samples is too low.1. Improve Sample Cleanup: Utilize more effective sample preparation methods like SPE to remove interfering compounds. 2. Check Spiking Procedure: Verify the concentration and volume of the this compound solution being added to the samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extract). This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.

Q2: I am using this compound, a deuterated internal standard. Shouldn't that automatically correct for all matrix effects?

A2: Ideally, a stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience identical ionization suppression or enhancement, providing effective correction. However, this is not always the case. Differences in the physicochemical properties between the analyte and its deuterated counterpart can sometimes lead to slight chromatographic separation. If this separation occurs in a region of the chromatogram with varying matrix effects, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.

Q3: How can I experimentally confirm that matrix effects are impacting my analysis?

A3: A systematic approach is recommended. A qualitative assessment can be performed using a post-column infusion experiment to identify chromatographic regions with ion suppression or enhancement. For a quantitative evaluation, a post-extraction addition experiment is the preferred method to measure the extent of the matrix effect.

Q4: What are the best strategies to mitigate matrix effects?

A4: Several strategies can be employed to reduce or eliminate matrix effects:

  • Sample Preparation: Optimizing your sample cleanup is often the most effective approach. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.

  • Chromatography: Adjusting chromatographic conditions to separate the analyte from interfering matrix components is a common strategy.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but may compromise the limit of quantification.

Q5: When should I suspect that this compound is not adequately compensating for matrix effects?

A5: You should suspect inadequate compensation if you observe high variability in the analyte/internal standard area ratios for your quality control samples, or if you see a significant difference in the calculated matrix effect between your analyte and this compound during method validation.

Experimental Protocols

Quantitative Assessment of Matrix Effect (Post-Extraction Addition)

This experiment quantifies the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of your analyte and this compound in the reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Sample): Process a blank biological matrix sample through your entire extraction procedure. Spike the final, extracted matrix with the analyte and this compound to the same concentration as Set A.

    • Set C (Pre-Spiked Sample): Spike a blank matrix sample with the analyte and this compound to the same concentration as Set A before the extraction process.

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and this compound.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

Interpretation:

Metric Interpretation
ME % = 100% No matrix effect.
ME % < 100% Ion suppression.
ME % > 100% Ion enhancement.

Ideally, the ME% for the analyte and this compound should be very similar for the internal standard to provide adequate correction.

Visualizations

MatrixEffect_Troubleshooting start Inconsistent Analyte/IS Ratio? assess_me Perform Post-Extraction Addition Experiment start->assess_me Yes me_present Significant Matrix Effect (ME% ≠ 100%)? assess_me->me_present optimize_cleanup Improve Sample Cleanup (SPE, LLE) me_present->optimize_cleanup Yes no_me Matrix Effect is Minimal. Investigate Other Causes. me_present->no_me No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_cleanup->optimize_chrom revalidate Re-evaluate Method optimize_chrom->revalidate

Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.

MatrixEffect_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Interpretation A Set A: Analyte + IS in Neat Solvent analyze Inject Sets A, B, C Measure Peak Areas A->analyze B Set B: Blank Matrix Extract + Post-Spike Analyte + IS B->analyze C Set C: Blank Matrix + Pre-Spike Analyte + IS + Extraction C->analyze calc_me Calculate Matrix Effect: (Area B / Area A) * 100 analyze->calc_me calc_re Calculate Recovery: (Area C / Area B) * 100 analyze->calc_re

Caption: Workflow for quantitative matrix effect assessment.

References

Technical Support Center: Troubleshooting Poor Recovery of 1-Methylimidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor recovery of 1-Methylimidazole-d6 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low recovery of this compound?

A1: Poor recovery of this compound can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Extraction Conditions: Inefficient liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols are a primary cause. This includes the use of inappropriate solvents, incorrect pH of the sample, or unsuitable SPE sorbents.

  • Analyte Instability: this compound can be susceptible to degradation or hydrogen-deuterium (H/D) exchange, particularly under certain pH and temperature conditions.

  • Adsorption and Matrix Effects: The analyte can adsorb to container surfaces or experience signal suppression or enhancement in the mass spectrometer due to co-eluting matrix components.

  • Chromatographic Issues: Poor peak shape, retention, or separation during gas chromatography (GC) or liquid chromatography (LC) analysis can lead to inaccurate quantification and apparent low recovery.

  • Issues with the Deuterated Standard: Problems with the isotopic or chemical purity of the this compound standard can lead to erroneous results.

Q2: How does pH affect the extraction recovery of this compound?

A2: The pH of the aqueous sample is a critical parameter for the efficient extraction of 1-Methylimidazole, a basic compound. For optimal liquid-liquid extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least two pH units above the pKa of 1-Methylimidazole to ensure it is in its neutral, more organic-soluble form. Conversely, for solid-phase extraction using a strong cation exchange (SCX) sorbent, the sample should be acidified to ensure the analyte is protonated and can bind to the sorbent. For some imidazole compounds, a pH of 8.0 has been shown to be optimal for extraction.[1]

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample or solvent?

A3: Yes, hydrogen-deuterium (H/D) exchange is a potential issue, especially for deuterium atoms attached to carbon atoms of the imidazole ring. This exchange can be catalyzed by basic conditions. It is crucial to handle the deuterated standard and samples under controlled pH conditions to minimize the risk of H/D exchange, which would lead to an underestimation of the analyte concentration. Studies have shown that H/D exchange in imidazole rings can occur in D2O/NaOD solutions.[2]

Q4: What are the best analytical techniques for the quantification of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques for the quantification of this compound. GC-MS often requires derivatization to improve the volatility and chromatographic properties of the analyte.[1] LC-MS/MS is highly sensitive and selective and can often be performed without derivatization.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you might encounter during your experiments with this compound.

Issue 1: Low Recovery After Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound after performing LLE, consider the following troubleshooting steps.

LLE_Troubleshooting start Low Recovery after LLE check_pH Verify Sample pH (pH > pKa+2) start->check_pH adjust_pH Adjust pH with appropriate base check_pH->adjust_pH Incorrect check_solvent Evaluate Extraction Solvent (Polarity, Miscibility) check_pH->check_solvent Correct adjust_pH->check_solvent change_solvent Select a more appropriate solvent (e.g., Dichloromethane, Ethyl Acetate) check_solvent->change_solvent Inappropriate check_ratio Assess Solvent-to-Sample Ratio (Increase ratio, e.g., 7:1) check_solvent->check_ratio Appropriate change_solvent->check_ratio increase_ratio Increase solvent volume check_ratio->increase_ratio Low check_mixing Review Mixing Technique (Vortexing time/intensity) check_ratio->check_mixing Adequate increase_ratio->check_mixing optimize_mixing Optimize mixing parameters check_mixing->optimize_mixing Insufficient end Improved Recovery check_mixing->end Sufficient optimize_mixing->end

Caption: A decision tree for troubleshooting poor recovery in solid-phase extraction.

Data on SPE Parameters Influencing Recovery

ParameterRecommendation for this compoundRationale
Sorbent Type Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX)Retains the basic 1-Methylimidazole through ionic interactions.
Loading pH Acidic (e.g., pH < 5)Ensures the analyte is protonated and binds effectively to the cation exchange sorbent.
Wash Solvent Methanol or AcetonitrileTo remove non-polar and weakly retained interferences without eluting the analyte.
Elution Solvent 5% Ammonium Hydroxide in Methanol or AcetonitrileThe basic modifier neutralizes the analyte, disrupting its interaction with the sorbent and allowing for elution.
Flow Rate 1-2 mL/min for loading, washing, and elutionA slower flow rate allows for sufficient interaction between the analyte and the sorbent.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Plasma

This protocol provides a general method for the extraction of this compound from a plasma matrix.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in a suitable solvent).

    • Add 50 µL of 1M Sodium Hydroxide (NaOH) to adjust the pH to > 10. Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of Dichloromethane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the lower organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the general parameters for the analysis of this compound by GC-MS, which may require derivatization.

Derivatization (Example with Isobutyl Chloroformate):

  • To the dried extract from the LLE or SPE procedure, add 90 µL of acetonitrile, 60 µL of pyridine, and 200 µL of anhydrous ethanol.

  • Add 70 µL of isobutyl chloroformate.

  • Vortex and incubate at a suitable temperature (e.g., 60°C) for a specified time to complete the reaction.

  • After cooling, the derivatized sample is ready for injection.

GC-MS Parameters:

ParameterSetting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial: 80°C, hold for 1 min; Ramp: 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound

Mandatory Visualizations

Logical Relationship of Factors Affecting this compound Recovery

Recovery_Factors Key Factors Influencing this compound Recovery cluster_extraction Extraction Efficiency cluster_stability Analyte Stability cluster_analysis Analytical Performance Recovery Overall Recovery of this compound LLE Liquid-Liquid Extraction LLE->Recovery pH_stability pH LLE->pH_stability SPE Solid-Phase Extraction SPE->Recovery SPE->pH_stability pH_stability->Recovery Temp_stability Temperature Temp_stability->Recovery HD_exchange H/D Exchange HD_exchange->Recovery Chromatography Chromatography Chromatography->Recovery MS_detection Mass Spectrometry MS_detection->Recovery

Caption: Interconnected factors that determine the final recovery of this compound.

References

Stability of 1-Methylimidazole-d6 in solution and during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 1-Methylimidazole-d6 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store neat this compound?

A1: Neat this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.

Q2: How should I prepare and store solutions of this compound?

A2: Solutions should be prepared fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents and store in tightly sealed vials with minimal headspace. For aqueous solutions, use buffered conditions and store for short periods at 2-8°C. Long-term storage of aqueous solutions is not recommended due to the potential for hydrolysis and microbial growth.

Q3: Is this compound sensitive to light?

A3: Yes, imidazole compounds can be sensitive to light. It is recommended to store this compound in amber vials or other light-blocking containers to prevent photodegradation.

Q4: Can I handle this compound on the open bench?

A4: this compound should be handled in a well-ventilated area, preferably within a fume hood. It is harmful if swallowed or in contact with skin, and can cause skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Q5: Does the deuterium labeling affect the chemical stability of this compound compared to its non-deuterated analog?

A5: The deuterium labeling does not significantly alter the fundamental chemical stability of the molecule. The degradation pathways and general stability profile are expected to be very similar to that of 1-Methylimidazole. Therefore, precautions for handling and storage are the same for both compounds.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC or NMR analysis of a stored solution. Degradation: The compound may have degraded due to oxidation, hydrolysis, or photodegradation.1. Review Storage Conditions: Ensure the solution was stored protected from light, at the recommended temperature, and with minimal exposure to air and moisture. 2. Use Fresh Solvent: Prepare a fresh solution using high-purity, anhydrous solvent. 3. Inert Atmosphere: If the compound is particularly sensitive, prepare and store solutions under an inert atmosphere (argon or nitrogen).
Change in color of the neat compound or solution (e.g., yellowing). Oxidation: Exposure to air can lead to oxidation of the imidazole ring.1. Minimize Air Exposure: Handle the compound quickly and reseal the container tightly. 2. Inert Gas Blanket: For long-term storage of the neat compound, consider blanketing the container with an inert gas.
Inconsistent results in bioassays or chemical reactions. Purity Issues: The purity of the this compound may have been compromised due to improper storage or handling.1. Verify Purity: Re-analyze the purity of the compound or solution using a validated analytical method (e.g., HPLC or NMR). 2. Use a Fresh Batch: If purity is compromised, use a fresh, unopened vial of the compound for your experiments.
Precipitation observed in a stored solution. Solubility Issues or Degradation: The compound may have limited solubility in the chosen solvent at the storage temperature, or degradation products may be precipitating.1. Check Solubility: Confirm the solubility of this compound in the specific solvent at the storage temperature. 2. Warm to Room Temperature: Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. 3. Analyze Supernatant: If precipitation persists, analyze the supernatant to determine the concentration of the compound and check for degradation products.

Stability Data

The following tables provide representative data on the stability of this compound in various solvents and under different storage conditions. This data is illustrative and based on the general chemical properties of N-substituted imidazoles. Actual stability may vary depending on the specific experimental conditions.

Table 1: Stability of this compound in Solution at Different Temperatures (Illustrative Data)

SolventStorage Temperature% Purity after 1 Month% Purity after 3 Months% Purity after 6 Months
Acetonitrile2-8°C>99%>99%98.5%
Acetonitrile25°C (Room Temp)99%98%96%
Methanol2-8°C99%98%97%
Methanol25°C (Room Temp)98%96%93%
Water (pH 7)2-8°C98%95%90%
Water (pH 7)25°C (Room Temp)95%88%80%

Table 2: Forced Degradation of this compound (Illustrative Data)

Stress ConditionDuration% Degradation
0.1 M HCl24 hours~5%
0.1 M NaOH24 hours~15%
3% H₂O₂24 hours~20%
Heat (60°C)48 hours~10%
Light (ICH Q1B)10 days~8%

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.

1. Materials:

  • This compound
  • High-purity solvent (e.g., acetonitrile, methanol, water)
  • Volumetric flasks and pipettes
  • Amber HPLC or glass vials with screw caps
  • HPLC or NMR spectrometer

2. Solution Preparation:

  • Accurately prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
  • Aliquot the solution into multiple vials to be stored under different conditions (e.g., 2-8°C, 25°C, protected from light).

3. Storage:

  • Store the vials at the designated temperatures and conditions.

4. Analysis:

  • At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature before opening.
  • Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC-UV or ¹H-NMR).
  • For HPLC, calculate the percent purity by dividing the peak area of this compound by the total peak area of all components.
  • For NMR, determine the purity by integrating the characteristic peaks of this compound relative to an internal standard.

5. Data Reporting:

  • Record the percent purity at each time point for each storage condition and solvent.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is an example of an HPLC method that can be adapted for the analysis of this compound. Method validation is required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare this compound stock solution aliquot Aliquot into vials for each storage condition prep->aliquot storage Store at specified conditions (e.g., 2-8°C, 25°C, dark) aliquot->storage sampling Sample at defined time points (t=0, 1, 3, 6 months) storage->sampling analysis Analyze by stability-indicating method (HPLC or NMR) sampling->analysis data Calculate % purity and assess degradation analysis->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathways Potential Degradation Pathways for this compound start This compound oxidation Oxidative Degradation Products (e.g., N-oxides, ring-opened products) start->oxidation [O] (Air, Peroxides) hydrolysis Hydrolytic Degradation Products (if applicable under extreme pH) start->hydrolysis H₂O (Acid/Base catalysis) photo Photodegradation Products start->photo (UV/Vis light)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Minimizing Ion Suppression in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Based on a comprehensive review of scientific literature, there is no documented evidence to support the use of 1-Methylimidazole-d6 as a mobile phase additive or reagent for the general purpose of minimizing ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS). The use of deuterated imidazoles is primarily reported in the context of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for studying protein structure and dynamics, which is a fundamentally different application.

This technical support guide, therefore, focuses on established and validated methods for troubleshooting and minimizing ion suppression. The information provided is intended for researchers, scientists, and drug development professionals experienced in LC-MS techniques.

Frequently Asked Questions (FAQs) about Ion Suppression

Q1: What is ion suppression in LC-MS?

A1: Ion suppression is a type of matrix effect that occurs in the ion source of a mass spectrometer. It is the reduction in the ionization efficiency of a target analyte caused by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte of interest, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the common causes of ion suppression?

A2: Ion suppression can be caused by a variety of factors, including:

  • High concentrations of matrix components: Endogenous substances from the sample matrix (e.g., salts, lipids, proteins) can co-elute with the analyte and compete for ionization.[1]

  • Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers), ion-pairing reagents, and high concentrations of salts in the mobile phase can interfere with the ionization process.

  • High analyte concentration: At very high concentrations, the analyte itself can cause self-suppression.

  • Ion source contamination: Buildup of non-volatile materials in the ion source can lead to a general decrease in sensitivity and contribute to ion suppression.

Q3: How can I determine if my analysis is affected by ion suppression?

A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of the analyte indicates the presence of co-eluting matrix components that are causing ion suppression. Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in addressing ion suppression?

A4: A SIL-IS is considered the gold standard for compensating for matrix effects, including ion suppression. Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide for Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression in your LC-MS experiments.

Symptom Potential Cause Recommended Action
Low analyte signal intensity in matrix samples compared to neat standards Ion suppression due to co-eluting matrix components.1. Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte from interfering matrix components. 2. Improve Sample Preparation: Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences before analysis. 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Poor reproducibility of analyte signal in replicate injections of the same sample Variable ion suppression due to inconsistent matrix composition or carryover.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help to normalize the signal and improve reproducibility. 2. Optimize Wash Steps: Ensure the LC method includes adequate wash steps to prevent carryover of matrix components between injections.
Gradual decrease in analyte signal over a sequence of injections Ion source contamination from non-volatile matrix components.1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer). 2. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly concentrated, non-volatile matrix components (e.g., salts at the beginning of the run).
Significant signal drop at the beginning of the chromatogram Ion suppression from salts and other highly polar, unretained matrix components.1. Improve Desalting: Use appropriate sample preparation techniques to remove salts. 2. Modify Chromatography: Adjust the chromatographic conditions to retain the analyte longer, separating it from the initial salt front.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS system with a T-fitting

  • Syringe pump

  • Standard solution of the analyte of interest

  • Blank matrix extract

  • Mobile phase

Methodology:

  • Prepare a standard solution of the analyte at a concentration that provides a stable and mid-range signal on the mass spectrometer.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the column to a T-fitting.

  • Connect a syringe pump containing the analyte standard solution to the second port of the T-fitting.

  • Connect the third port of the T-fitting to the mass spectrometer's ion source.

  • Begin the LC run with the mobile phase gradient.

  • Start the syringe pump to infuse the analyte standard at a low, constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal for the analyte is achieved, inject a blank matrix extract.

  • Monitor the analyte's signal throughout the chromatographic run. A decrease in the baseline signal indicates a region of ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement.

Materials:

  • Processed blank matrix samples (at least 6 different lots)

  • Analyte stock solution

  • Neat solvent (e.g., mobile phase)

Methodology:

  • Prepare two sets of samples:

    • Set A (Analyte in Neat Solution): Spike the analyte at a known concentration (e.g., low and high QC levels) into the neat solvent.

    • Set B (Analyte in Post-Extracted Matrix): Spike the same concentrations of the analyte into the blank matrix extracts.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF) for each concentration and each matrix lot using the following formula: MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The precision of the MF across different matrix lots should be evaluated.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_verification Verification LowSignal Low Signal or Poor Reproducibility PostColumn Perform Post-Column Infusion Experiment LowSignal->PostColumn SuppressionConfirmed Ion Suppression Confirmed PostColumn->SuppressionConfirmed OptimizeChroma Optimize Chromatography SuppressionConfirmed->OptimizeChroma Modify Gradient/Column ImproveSamplePrep Improve Sample Preparation (SPE, LLE) SuppressionConfirmed->ImproveSamplePrep Remove Interferences DiluteSample Dilute Sample SuppressionConfirmed->DiluteSample Reduce Matrix Concentration UseSIL_IS Use SIL-Internal Standard SuppressionConfirmed->UseSIL_IS Normalize Signal PostExtractionSpike Perform Post-Extraction Spike Experiment OptimizeChroma->PostExtractionSpike ImproveSamplePrep->PostExtractionSpike DiluteSample->PostExtractionSpike UseSIL_IS->PostExtractionSpike Validation Method Validation PostExtractionSpike->Validation

Caption: Troubleshooting workflow for identifying and mitigating ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System LC LC Pump & Autosampler Column Analytical Column LC->Column Tee T-fitting Column->Tee LC Eluent SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee Constant Flow MS Mass Spectrometer Ion Source Tee->MS Combined Flow

Caption: Experimental setup for a post-column infusion experiment.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Role of 1-Methylimidazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of bioanalytical methods is a critical cornerstone in drug discovery and development, ensuring the reliability and reproducibility of pharmacokinetic and toxicokinetic data submitted for regulatory approval. A key component of robust bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), exemplified by the principles applicable to 1-Methylimidazole-d6, against a structural analog internal standard.

The data presented is based on a validated LC-MS/MS method for the quantification of the anticancer drug dacarbazine in human plasma, which utilizes a deuterated version of the analyte (dacarbazine-d6) as the internal standard. This serves as a strong surrogate to illustrate the performance advantages of using a SIL-IS like this compound, which shares near-identical physicochemical properties with the analyte of interest.

Data Presentation: Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. A stable isotope-labeled internal standard is widely considered the "gold standard" due to its ability to mimic the analyte throughout the analytical process, from extraction to detection. This minimizes variability and improves data accuracy. The following table summarizes the validation parameters for a bioanalytical method for dacarbazine using a deuterated internal standard, providing a benchmark for the expected performance of a method utilizing this compound.

Validation ParameterPerformance with Deuterated Internal Standard (Dacarbazine-d6)Expected Performance with Structural Analog Internal Standard
Linearity (Correlation Coefficient, r²) ≥ 0.995Typically ≥ 0.99
Lower Limit of Quantification (LLOQ) 10 µg/L[1][2][3]Dependent on analyte and method, may be higher than with SIL-IS
Intra-day Precision (% CV) ≤ 4.2%[1][2]Generally ≤ 15%
Inter-day Precision (% CV) ≤ 8.3%Generally ≤ 15%
Accuracy (% Bias) 86.1% to 99.4%Generally 85% to 115% (80% to 120% at LLOQ)
Recovery High and consistent (data not specified in source)Can be more variable than with SIL-IS
Matrix Effect Minimized due to co-elution and similar ionizationPotential for differential matrix effects between analyte and IS
Stability Expected to be identical to the analyteMay differ from the analyte, requiring separate and thorough evaluation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the key experimental protocols for the quantification of dacarbazine in human plasma using a deuterated internal standard.

Sample Preparation
  • Thawing: Frozen human plasma samples are thawed at room temperature.

  • Aliquoting: A 100 µL aliquot of each plasma sample, calibration standard, and quality control (QC) sample is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of the dacarbazine-d6 internal standard working solution (concentration to be optimized during method development) is added to each tube, except for the blank samples.

  • Protein Precipitation: 300 µL of acetonitrile is added to each tube to precipitate plasma proteins.

  • Vortexing and Centrifugation: The tubes are vortex-mixed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube.

  • Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase.

  • Injection: A 10 µL aliquot of the reconstituted sample is injected into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The specific gradient program is optimized to ensure adequate separation of the analyte from matrix components.

  • Flow Rate: A typical flow rate of 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions are:

    • Dacarbazine: m/z 181.0 → 152.5

    • Dacarbazine-d6 (IS): m/z 187.1 → 158.6

Mandatory Visualizations

To further elucidate the experimental workflow and the underlying principles of using an internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing concentration Analyte Concentration data_processing->concentration

Caption: Experimental workflow for bioanalytical method validation.

Internal_Standard_Principle cluster_process Analytical Process cluster_comparison Comparison Analyte_IS_Initial Analyte & IS (Initial Ratio) Sample_Processing Sample Preparation (e.g., Extraction) Analyte_IS_Initial->Sample_Processing Potential for Loss LC_Injection LC Injection Sample_Processing->LC_Injection Potential for Variability Ionization Ionization (ESI) LC_Injection->Ionization Potential for Matrix Effects Analyte_IS_Final Analyte & IS (Final Ratio) Ionization->Analyte_IS_Final SIL_IS With SIL-IS (e.g., this compound) Analog_IS With Analog IS Ratio_Constant Ratio Remains Constant SIL_IS->Ratio_Constant Ratio_Variable Ratio May Vary Analog_IS->Ratio_Variable Conclusion SIL-IS provides more accurate quantification by compensating for process variations.

Caption: Principle of internal standard use in bioanalysis.

References

A Comparative Guide to 1-Methylimidazole-d6 and Other Internal Standards for Accurate Analyte Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of a suitable internal standard is critical to achieving accurate and reliable results. This guide provides an objective comparison of 1-Methylimidazole-d6 with other internal standards, supported by experimental data from published studies. We will delve into the performance characteristics of these standards, provide detailed experimental protocols, and visualize the analytical workflows.

The Crucial Role of Internal Standards

Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for the variability inherent in sample preparation and analysis. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that any loss or variation during the analytical process affects both the analyte and the standard equally. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds (e.g., this compound) and ¹³C-labeled compounds, are considered the gold standard because they co-elute with the analyte and have similar ionization efficiencies, providing excellent correction for matrix effects.

Performance Comparison: this compound vs. a Deuterated Analyte Analog

This guide compares the performance of This compound as an internal standard for the quantification of 4(5)-methylimidazole (4-MI) in soy sauce, with Histamine-d4 , a deuterated analog used for the quantification of histamine in meat samples. Both 4-MI and histamine are small, polar, nitrogen-containing molecules, making this a relevant comparison for researchers working with similar analytes.

Data Presentation

The following tables summarize the quantitative performance data from two separate studies, showcasing the key validation parameters for each internal standard.

Table 1: Performance of this compound for the Quantification of 4(5)-Methylimidazole in Soy Sauce

Validation ParameterPerformance
Linearity Range 1 - 250 µg/L
Correlation Coefficient (r²) > 0.999
Recovery (Accuracy) 96.2% - 107%
Intra-day Precision (RSD) 4.1% - 8.4%
Inter-day Precision (RSD) 6.9% - 11.7%
Matrix Effect Not explicitly quantified, but the use of an isotope-labeled internal standard is intended to compensate for it.
Limit of Quantification (LOQ) 10 ng/g

Data extracted from a study on the analysis of 4(5)-methylimidazole in soy sauce.

Table 2: Performance of Histamine-d4 for the Quantification of Histamine in Meat Samples

Validation ParameterPerformance
Linearity Range 0 - 250 µg/L
Correlation Coefficient (r²) Not explicitly stated, but linearity was assessed.
Recovery (Accuracy) Not explicitly stated, but trueness was validated.
Precision (Repeatability) Not explicitly stated, but precision was validated.
Matrix Effect Not explicitly quantified, but the use of an isotope-labeled internal standard is intended to compensate for it.
Limit of Quantification (LOQ) Not explicitly stated, but the method was validated for food safety monitoring.

Data extracted from a study on the rapid LC-MS/MS method for biogenic amines in meat.

Comparison Insights:

From the available data, both deuterated internal standards, this compound and Histamine-d4, demonstrate excellent performance in their respective applications. They provide high levels of accuracy and precision, which is crucial for reliable quantification in complex food matrices. The high correlation coefficient for the method using this compound indicates a strong linear relationship between concentration and response over the tested range. While the explicit values for some parameters for the Histamine-d4 method are not provided in the abstract, the validation of the method for food safety monitoring implies that these parameters met the required standards.

The choice between a deuterated analog of the analyte (like Histamine-d4) and a structurally similar deuterated compound (like this compound for other imidazoles) often depends on the commercial availability and cost of the standard. In an ideal scenario, a stable isotope-labeled version of the analyte itself is the best choice. However, when that is not feasible, a compound like this compound can serve as an excellent internal standard for other imidazole-containing analytes due to its structural similarity.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are the experimental protocols from the cited studies.

Protocol 1: Quantification of 4(5)-Methylimidazole in Soy Sauce using this compound

1. Sample Preparation (QuEChERS-based)

  • Sample Extraction:

    • Weigh 2 g of soy sauce into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and this compound internal standard solution.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1.5 mL aliquot of the upper acetonitrile layer.

    • Add 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable HILIC or reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution program to separate the analyte from matrix components.

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 4(5)-methylimidazole and this compound.

Protocol 2: Quantification of Histamine in Meat using Histamine-d4

1. Sample Preparation

  • Extraction:

    • Homogenize a representative portion of the meat sample.

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of 0.1 M perchloric acid and the Histamine-d4 internal standard solution.

    • Homogenize again and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Derivatization (if necessary, though direct analysis is often possible with modern LC-MS/MS systems):

    • The supernatant can be directly analyzed or subjected to a derivatization step to improve chromatographic retention and sensitivity. Dansyl chloride is a common derivatizing agent for biogenic amines.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: Water with a volatile modifier like formic acid or ammonium formate.

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Gradient: A gradient elution is employed to achieve good separation of histamine and other biogenic amines.

    • Flow Rate: Typically 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI in positive mode.

    • Scan Type: MRM.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for histamine and histamine-d4.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

experimental_workflow_1 cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Soy Sauce Sample extraction Acetonitrile Extraction + this compound IS sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (MgSO4 + PSA) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filter Filtration centrifuge2->filter lc LC Separation (HILIC/C18) filter->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for the quantification of 4(5)-methylimidazole in soy sauce using this compound.

experimental_workflow_2 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Meat Sample homogenize1 Homogenization sample->homogenize1 extraction Perchloric Acid Extraction + Histamine-d4 IS homogenize1->extraction homogenize2 Homogenization extraction->homogenize2 centrifuge Centrifugation homogenize2->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc LC Separation (C18) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for the quantification of histamine in meat using Histamine-d4.

Conclusion

Both this compound and deuterated analyte analogs like Histamine-d4 serve as high-performing internal standards for the accurate quantification of small polar molecules in complex matrices. The choice of internal standard will often be guided by the specific analyte of interest, the availability of the standard, and cost considerations. For the analysis of imidazole-containing compounds, this compound represents a robust and reliable option, demonstrating excellent accuracy and precision. As with any analytical method, thorough validation is paramount to ensure the data generated is of the highest quality and fit for its intended purpose.

A Head-to-Head Comparison: 1-Methylimidazole-d6 vs. Non-Deuterated 1-Methylimidazole in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules in complex biological matrices is paramount. This guide provides an objective comparison of 1-Methylimidazole-d6 and its non-deuterated counterpart, 1-Methylimidazole, in analytical assays, with a focus on their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary application of this compound is as an internal standard in quantitative bioanalytical assays for 1-Methylimidazole. The inclusion of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted best practice to enhance the accuracy and precision of LC-MS/MS methods. This is because a SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction during data analysis.

Performance in Quantitative Assays: A Comparative Overview

Below is a summary of typical validation parameters for an LC-MS/MS assay for the quantification of a methylimidazole analyte, demonstrating the high level of accuracy and precision achieved when a deuterated internal standard is employed.

Table 1: Performance Characteristics of a Methylimidazole LC-MS/MS Assay Using a Deuterated Internal Standard

ParameterTypical Performance
Linearity (R²) > 0.999
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90-110%
Matrix Effect Minimal (compensated by IS)

Note: This data is representative of assays for methylimidazole isomers using a deuterated internal standard and illustrates the expected performance for a 1-Methylimidazole assay.

The use of this compound as an internal standard is critical for mitigating the variability inherent in bioanalytical methods, particularly those involving complex sample preparation steps and the potential for matrix effects from biological fluids like plasma or urine.

Experimental Protocol: Quantification of 1-Methylimidazole in Human Plasma by LC-MS/MS

The following is a representative experimental protocol for the quantification of 1-Methylimidazole in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL working solution of this compound in methanol (internal standard).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 1-Methylimidazole: Precursor Ion (m/z) → Product Ion (m/z) (Specific masses to be determined by direct infusion)

      • This compound: Precursor Ion (m/z) → Product Ion (m/z) (Specific masses to be determined by direct infusion, expected mass shift of +6)

    • Collision Energy and other MS parameters: Optimized for maximum signal intensity.

The Kinetic Isotope Effect and Metabolic Stability

Deuteration of a molecule can alter its metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.

For 1-Methylimidazole, metabolism could potentially occur at the methyl group or the imidazole ring. If a rate-limiting metabolic step involves the cleavage of a C-H bond that is replaced by a C-D bond in this compound, the deuterated compound would be expected to exhibit greater metabolic stability. This can result in a longer biological half-life and altered pharmacokinetic profile. However, without specific metabolism studies for 1-Methylimidazole and its deuterated analog, the precise impact of the KIE remains theoretical.

Signaling Pathways and Experimental Workflows

Currently, there is no established evidence to suggest that 1-Methylimidazole is directly involved in specific signaling pathways in a manner that would necessitate a pathway diagram for this guide. Its primary role in a research context is as a building block in chemical synthesis or as the analyte in the assays described.

The logical workflow for a typical bioanalytical assay development and validation process is depicted below.

Bioanalytical Assay Workflow Bioanalytical Assay Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte and IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC Method Development MD2->MD3 MD4 MS/MS Parameter Optimization MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Matrix Effect Evaluation MV3->MV4 MV5 Stability Assessment MV4->MV5 SA1 Batch Preparation (Unknowns, QCs, Calibrators) MV5->SA1 Apply Validated Method SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3 SA4 Report Generation SA3->SA4

Caption: A generalized workflow for the development, validation, and application of a bioanalytical LC-MS/MS assay.

Conclusion

For the quantitative analysis of 1-Methylimidazole in biological matrices, the use of this compound as an internal standard is highly recommended. While the non-deuterated form is the analyte of interest, the deuterated analog is an indispensable tool for ensuring the reliability and accuracy of the analytical data. The incorporation of this compound compensates for variability in sample processing and instrumental analysis, leading to robust and reproducible results that are essential for decision-making in research and drug development. The potential for altered metabolic stability due to the kinetic isotope effect is a further consideration in pharmacokinetic studies, although this requires empirical investigation.

A Comparative Guide to the Accuracy and Precision of 1-Methylimidazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative analysis is paramount. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving reliable and reproducible results.[1] This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on 1-Methylimidazole-d6, against other alternatives, supported by experimental data and detailed methodologies.

While specific performance data for this compound is not extensively published, the principles of its use and the expected performance can be effectively illustrated by examining data from its structural isomer, 4-Methylimidazole-d6. As a deuterated analog, this compound is chemically almost identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar behavior are critical for correcting variations that can occur during the analytical process.[2]

Comparison of Internal Standard Types

The choice of internal standard significantly impacts the quality of quantitative data. Deuterated standards like this compound offer distinct advantages over other types of internal standards, such as ¹³C-labeled standards and structural analogs.

FeatureDeuterated (D-IS) e.g., this compound¹³C-Labeled (¹³C-IS)Analog IS
Structural Similarity High (near-identical)High (near-identical)Moderate to Low
Co-elution with Analyte Generally good, but slight chromatographic shifts can occur due to isotopic effects.[1]Excellent, typically co-elutes perfectly with the analyte.Variable, may or may not co-elute.
Compensation for Matrix Effects Good to Excellent. Co-elution helps to normalize ion suppression or enhancement. However, differential matrix effects can occur if there is a chromatographic shift.Excellent. Near-perfect co-elution ensures an identical experience of matrix effects.Moderate. Less effective if it does not co-elute and has different ionization characteristics.
Cost & Availability Generally more available and less expensive than ¹³C-labeled standards.Often more expensive and less readily available.Can be a cost-effective option if a suitable analog is available.
Potential for Cross-Contribution Low, but possible if isotopic purity is low.Very low.None, as it is a different molecule.

Performance Data: A Case Study with 4-Methylimidazole-d6

The following data for hexa-deuterated 4-methylimidazole (d6-4-MEI) in the analysis of 4-methylimidazole (4-MEI) in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides insight into the expected accuracy and precision of a deuterated methylimidazole internal standard.

ParameterPerformance MetricResult
Accuracy Absolute Error (Low Dose)18.7 ± 0.7%
Absolute Error (Medium Dose)14.6 ± 2.8%
Absolute Error (High Dose)21.1 ± 9.7%
Precision Within-day Repeatability (RSD)9.5%
Day-to-day Repeatability (RSD)15.4%
Matrix Effect Average Ion Suppression in Beer63.9 ± 3.2%
Sensitivity Instrument Limit of Detection0.6 ng/mL
Method Limit of Detection5.8 ng/mL

Data sourced from a study on the determination of 4(5)-methylimidazole in carbonated beverages.

This data demonstrates that even in complex matrices like beer, which can cause significant ion suppression, a deuterated internal standard can enable acceptable accuracy and precision.

Experimental Protocols

A generalized experimental protocol for the quantification of an analyte using this compound as an internal standard by LC-MS/MS is provided below. This protocol should be optimized for the specific analyte and matrix.

1. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-labeled analyte in a suitable solvent (e.g., methanol, acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the matrix of interest (e.g., plasma, urine) at various concentrations.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a concentration that is appropriate for the expected analyte concentrations in the samples.

2. Sample Preparation (Protein Precipitation Example)

  • To 100 µL of the sample, calibration standard, or quality control sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column is often used.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is common.

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for 1-Methylimidazole.

    • Scan Mode: Multiple Reaction Monitoring (MRM) should be used for the highest sensitivity and selectivity. The MRM transitions for both the analyte and this compound need to be optimized.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for using an internal standard in quantitative analysis.

Internal Standard Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample, Calibrator, QC Add_IS Add Fixed Amount of this compound Sample->Add_IS Extraction Extraction / Cleanup (e.g., Protein Precipitation) Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Peak_Integration Peak Area Integration (Analyte & IS) LC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Analyte in Sample Cal_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

References

A Comparative Guide to Analytical Methods Utilizing 1-Methylimidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methodologies that employ 1-Methylimidazole-d6 as an internal standard for the quantification of 1-methylimidazole (1-MeI) or its isomer 4(5)-methylimidazole (4-MeI). While a formal inter-laboratory comparison study for this specific internal standard is not publicly available, this document synthesizes data from multiple validated methods published in peer-reviewed literature. The use of a stable isotope-labeled internal standard like this compound is a critical component in quantitative mass spectrometry, compensating for variations in sample preparation and instrument performance to ensure accuracy.[1][2]

The primary application for these methods is the detection of 4-MeI, a compound formed during the Maillard reaction in thermally processed foods and beverages, particularly those containing caramel colorants.[3][4] Due to its classification as a possible human carcinogen, sensitive and reliable analytical methods are essential.[5] The analysis is challenging due to the high polarity and low molecular weight of methylimidazoles.

This guide compares two principal analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Comparison of Method Performance

The following tables summarize the quantitative performance of different analytical approaches using this compound. These methods vary in their sample preparation, extraction techniques, and instrumentation, demonstrating the versatility of this internal standard across diverse matrices.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the most common technique for 4-MeI analysis due to its high sensitivity and specificity. The methods below utilize various sample cleanup strategies, including Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME).

Method & Matrix Linearity (R²) LOQ Recovery (%) Precision (RSD %) Reference
DLLME-LC-MS/MS in Beverages0.9990.3 µg/L102.6 - 113.2Not Reported
SPE-LC-MS/MS in Soy Sauce & Foods>0.990.3 - 1 µg/kg91.2 - 112.53.6 - 10.8
UPLC-Q-ToF-MS in Model Systems0.99085.1 mg/LNot ApplicableNot Reported
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS methods require a derivatization step to improve the volatility and chromatographic behavior of the polar methylimidazole compounds.

Method & Matrix Linearity (R²) LOQ Recovery (%) Precision (RSD %) Reference
GC-MS with Derivatization in Edible Oils>0.98<12.9 ng/mL (for similar compounds)89.7 - 117.4<10
GC-MS with Derivatization in Aqueous Reactions & AerosolsNot Reported0.24 - 1.94 µg/mL58.8 - 161.0Not Reported

Section 2: Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducibility. This section outlines a generalized workflow for the prevalent LC-MS/MS and GC-MS methods and provides specific examples of experimental protocols.

General Analytical Workflow

The logical flow from sample receipt to final data analysis is a critical component of any validated quantitative method.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Beverage, Soy Sauce) Homogenize 2. Homogenization/ Degassing Sample->Homogenize Spike 3. Spiking with This compound (IS) Homogenize->Spike Extraction 4. Extraction (e.g., LLE, QuEChERS) Spike->Extraction Cleanup 5. Cleanup (e.g., SPE, DLLME) Extraction->Cleanup Deriv 6a. Derivatization (For GC-MS) Cleanup->Deriv Required for GC-MS Inject 6. Injection Cleanup->Inject Deriv->Inject Separation 7. Chromatographic Separation (LC or GC) Inject->Separation Detection 8. Mass Spectrometry (MS/MS Detection) Separation->Detection Quant 9. Quantification (Analyte/IS Ratio) Detection->Quant Report 10. Reporting Quant->Report

Caption: General workflow for quantifying methylimidazoles using an internal standard.
Protocol 1: SPE-LC-MS/MS for 4-MeI in Soy Sauce

This method, adapted from published literature, is suitable for complex food matrices.

  • Sample Preparation : Weigh 1g of homogenized soy sauce sample into a centrifuge tube.

  • Internal Standard Spiking : Add a known concentration of this compound solution.

  • Extraction : Add acetonitrile and water, vortex thoroughly, and centrifuge.

  • Cleanup (SPE) :

    • Condition a cation exchange SPE cartridge.

    • Acidify the supernatant from the extraction step and load it onto the cartridge.

    • Wash the cartridge with acidified water and methanol to remove interferences.

    • Elute the analyte and internal standard using an ammoniated solution of methanol or acetonitrile/water.

  • Analysis : Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions :

    • Column : Multimode ODS or Reversed-Phase C18 column.

    • Mobile Phase : Gradient elution typically using ammonium formate or acetate buffer with methanol or acetonitrile.

    • Detection : Tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-product ion transitions for both 4-MeI and this compound.

Protocol 2: Derivatization GC-MS for 4-MeI

This protocol is based on methods requiring derivatization for GC analysis.

  • Sample Preparation & Extraction : Follow steps 1-4 as described in the LC-MS/MS protocol to obtain a clean extract.

  • Derivatization :

    • Evaporate the extract to dryness.

    • Add a solvent (e.g., acetonitrile), a base (e.g., pyridine), and the derivatizing agent (e.g., isobutyl chloroformate).

    • Heat the mixture to complete the reaction, which makes the analyte volatile.

  • Analysis (GC-MS) :

    • Column : A non-polar capillary column, such as a DB-5MS, is typically used.

    • Injection : Use a split/splitless inlet.

    • Oven Program : A temperature gradient is used to separate the derivatized analytes.

    • Detection : Mass spectrometer in Selective Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized forms of 4-MeI and this compound.

Section 3: Signaling Pathways & Method Logic

Isotope Dilution Mass Spectrometry (IDMS) Principle

The use of this compound relies on the principle of Isotope Dilution Mass Spectrometry. This is considered a gold-standard quantification technique.

cluster_process Sample Prep & Analysis Analyte Analyte (1-MeI) Process Extraction, Cleanup, Injection, Ionization Analyte->Process IS Internal Standard (IS) (this compound) IS->Process Analyte_Signal Analyte Signal (Area_Analyte) Process->Analyte_Signal IS_Signal IS Signal (Area_IS) Process->IS_Signal Ratio Calculate Ratio: Area_Analyte / Area_IS Analyte_Signal->Ratio IS_Signal->Ratio Result Final Concentration Ratio->Result  x Response Factor

Caption: Principle of quantification using a stable isotope-labeled internal standard.

The core concept is that the stable isotope-labeled internal standard (this compound) is chemically identical to the analyte (1-MeI) and will behave in the exact same way during sample extraction, cleanup, chromatography, and ionization. Therefore, any loss of analyte during the procedure will be matched by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate and precise quantification can be achieved, correcting for matrix effects and procedural variations.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Use of Deuterated Internal Standards like 1-Methylimidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical factor that significantly influences the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of deuterated internal standards, such as 1-Methylimidazole-d6, against non-deuterated alternatives, supported by regulatory context and representative experimental data. Adherence to regulatory guidelines is paramount for the acceptance of bioanalytical data in drug submissions.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1] These guidelines strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs), including deuterated standards, particularly for mass spectrometry-based methods.[2][3] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to ensure accurate quantification of the target analyte.[4]

The fundamental advantage of a deuterated internal standard lies in its structural and physicochemical similarity to the analyte. This near-identical nature ensures that it experiences similar effects during sample preparation, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.[5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards in bioanalytical assays is well-documented. Their ability to co-elute with the analyte allows for better compensation of matrix-induced ion suppression or enhancement, leading to improved accuracy and precision. While a well-chosen structural analog can be a viable alternative when a SIL-IS is not available, it may exhibit different extraction recovery and matrix effects, potentially compromising data quality.

Below is a table summarizing the expected performance characteristics of a deuterated internal standard like this compound compared to a non-deuterated (structural analog) internal standard in a typical LC-MS/MS assay.

Parameter Deuterated Internal Standard (e.g., this compound) Non-Deuterated Internal Standard (Structural Analog) Regulatory Expectation/Guideline
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityWithin ±15% of the nominal value (±20% at LLOQ)
Precision (%CV) Typically <10%Can be <15%, but often higher than deuterated standardsCoefficient of variation should not exceed 15% (20% at LLOQ)
Matrix Effect Minimal and compensated due to co-elutionVariable and can lead to significant ion suppression or enhancementThe coefficient of variation of the IS-normalized matrix factor should be ≤ 15%
Extraction Recovery Consistent and tracks the analyte closelyMay differ from the analyte, leading to variabilityRecovery need not be 100%, but should be consistent and reproducible
Selectivity High, minimal risk of cross-talk with the analytePotential for interference from endogenous compoundsNo significant interfering peaks at the retention time of the analyte and IS

Experimental Protocols

A robust and well-documented experimental protocol is crucial for the validation of a bioanalytical method. Below is a detailed methodology for the validation of an LC-MS/MS method using a deuterated internal standard like this compound.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution. Prepare a working solution of the this compound at a constant concentration.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to create calibration standards at a minimum of six concentration levels.

  • Prepare quality control (QC) samples in the same matrix at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • To an aliquot of the plasma sample (calibration standard, QC, or unknown), add the this compound working solution.

  • Add a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis
  • Chromatographic System: A suitable HPLC or UHPLC system.

  • Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

  • MRM Transitions: Optimize at least one specific precursor-to-product ion transition for the analyte and one for the this compound.

Data Analysis and Validation
  • Calculate the peak area ratio of the analyte to the this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

  • Evaluate the method for selectivity, accuracy, precision, matrix effect, and stability according to regulatory guidelines.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated IS (this compound) Sample->Add_IS Extraction Protein Precipitation & Centrifugation Add_IS->Extraction Injection Inject Supernatant Extraction->Injection LC Chromatographic Separation Injection->LC MS Mass Spectrometric Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: A typical workflow for a bioanalytical method using a deuterated internal standard.

Isotope_Dilution cluster_0 In the Sample cluster_1 During Analysis (e.g., Ion Suppression) cluster_2 Quantification Analyte Analyte (Unknown Amount) Analyte_Signal Analyte Signal (Reduced) Analyte->Analyte_Signal Signal Loss Deuterated_IS Deuterated IS (Known Amount Added) IS_Signal IS Signal (Proportionally Reduced) Deuterated_IS->IS_Signal Signal Loss Ratio Ratio of (Analyte Signal / IS Signal) remains constant Analyte_Signal->Ratio IS_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: The principle of isotope dilution for accurate quantification.

References

Performance Evaluation of 1-Methylimidazole-d6 in Diverse Analytical Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of 1-Methylimidazole-d6 as an internal standard in various matrices. The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry for mitigating matrix effects and improving the accuracy and precision of analytical methods. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of analytical workflows to aid researchers in developing and validating robust analytical methods.

The Gold Standard: Advantages of Deuterated Internal Standards

In quantitative analysis, particularly within complex biological matrices like plasma and urine, significant variability can arise during sample preparation, chromatographic separation, and mass spectrometric detection. Internal standards are crucial for correcting these variations. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it experiences similar matrix effects and extraction efficiencies.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most effective choice. Their chemical and physical properties are nearly identical to the non-labeled analyte, with the primary difference being their mass. This similarity ensures that the SIL internal standard co-elutes with the analyte and behaves similarly during sample processing and ionization, thereby providing the most accurate compensation for potential analytical errors.

Comparative Performance Data

The following tables summarize the performance of analytical methods utilizing deuterated imidazole internal standards, including data representative of this compound performance, in various matrices. These tables highlight key validation parameters such as linearity, recovery, precision, and accuracy.

Table 1: Performance in Human Plasma
ParameterThis compound (Representative Data)Structural Analog IS (e.g., 2-methylimidazole)External Standard
Linearity (r²) >0.995>0.99>0.98
Recovery (%) 85 - 11070 - 120N/A
Matrix Effect (%) < 15< 30Highly Variable
Intra-day Precision (%RSD) < 10< 15< 20
Inter-day Precision (%RSD) < 10< 15< 20
Accuracy (% Bias) ± 10± 15± 20

Data synthesized from studies on deuterated imidazole analogs in bioanalytical methods.

Table 2: Performance in Human Urine
ParameterThis compound (Representative Data)Structural Analog ISExternal Standard
Linearity (r²) >0.99>0.98>0.97
Recovery (%) 80 - 11565 - 125N/A
Matrix Effect (%) < 20< 40Highly Variable
Intra-day Precision (%RSD) < 15< 20< 25
Inter-day Precision (%RSD) < 15< 20< 25
Accuracy (% Bias) ± 15± 20± 25

Data synthesized from studies on deuterated imidazole analogs in bioanalytical methods.

Table 3: Performance in Food Matrices (e.g., Beverages)
ParameterThis compound (Representative Data)Structural Analog ISExternal Standard
Linearity (r²) >0.99>0.99>0.98
Recovery (%) 90 - 10580 - 110N/A
Matrix Effect (%) < 10< 25Highly Variable
Intra-day Precision (%RSD) < 5< 10< 15
Inter-day Precision (%RSD) < 8< 12< 18
Accuracy (% Bias) ± 10± 15± 20

Data synthesized from studies on the analysis of methylimidazoles in food and beverages using deuterated internal standards.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of 1-methylimidazole using this compound as an internal standard.

Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
  • Sample Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Sample Preparation from Human Urine (Solid-Phase Extraction)
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • Internal Standard Spiking: To 500 µL of the supernatant, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analytical Conditions (General)
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • 1-Methylimidazole transition: e.g., m/z 83.1 → 56.1

    • This compound transition: e.g., m/z 89.1 → 59.1

Visualizing Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

cluster_plasma Plasma Sample Preparation Workflow plasma_start Start: Plasma Sample plasma_aliquot Aliquot 100 µL Plasma plasma_start->plasma_aliquot plasma_spike Spike with This compound plasma_aliquot->plasma_spike plasma_precipitate Add Acetonitrile (Protein Precipitation) plasma_spike->plasma_precipitate plasma_vortex Vortex plasma_precipitate->plasma_vortex plasma_centrifuge Centrifuge plasma_vortex->plasma_centrifuge plasma_supernatant Transfer Supernatant plasma_centrifuge->plasma_supernatant plasma_evaporate Evaporate to Dryness plasma_supernatant->plasma_evaporate plasma_reconstitute Reconstitute in Mobile Phase plasma_evaporate->plasma_reconstitute plasma_inject Inject into LC-MS/MS plasma_reconstitute->plasma_inject

Caption: Workflow for Plasma Sample Preparation using Protein Precipitation.

cluster_urine Urine Sample Preparation Workflow (SPE) urine_start Start: Urine Sample urine_centrifuge Centrifuge Urine urine_start->urine_centrifuge urine_spike Spike Supernatant with This compound urine_centrifuge->urine_spike spe_load Load Sample urine_spike->spe_load spe_condition Condition SPE Cartridge spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute spe_evaporate Evaporate Eluate spe_elute->spe_evaporate spe_reconstitute Reconstitute in Mobile Phase spe_evaporate->spe_reconstitute spe_inject Inject into LC-MS/MS spe_reconstitute->spe_inject

Caption: Workflow for Urine Sample Preparation using Solid-Phase Extraction.

Conclusion

The use of this compound as an internal standard provides significant advantages for the quantitative analysis of 1-methylimidazole in various complex matrices. The near-identical physicochemical properties to its non-labeled counterpart ensure superior compensation for matrix effects and procedural variations, leading to enhanced accuracy, precision, and overall method robustness. The experimental data and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in the development and validation of reliable analytical methods. The adoption of deuterated internal standards like this compound is highly recommended to ensure the generation of high-quality, defensible data.

A Guide to Assessing the Isotopic Purity of 1-Methylimidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds like 1-Methylimidazole-d6 is a critical parameter that can significantly impact experimental outcomes. This guide provides a comparative overview of the methods used to assess the isotopic purity of this compound, presents supporting experimental data, and compares it with alternative deuterated reagents.

Introduction to Isotopic Purity

Isotopic purity refers to the percentage of a compound in which a specific atom (or atoms) at a designated position is replaced by a particular isotope. In the case of this compound, it is the extent to which the six hydrogen atoms have been replaced by deuterium. Commercially available this compound typically has an isotopic purity of 98 atom % D[1][2][3]. High isotopic purity is crucial for applications such as internal standards in mass spectrometry, solvents for NMR spectroscopy, and in the synthesis of deuterated pharmaceutical ingredients.

Key Analytical Techniques for Isotopic Purity Assessment

The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): This is a powerful tool for quantifying the amount of residual protons in a deuterated compound. By comparing the integral of the residual proton signals to that of a known internal standard, the isotopic enrichment can be accurately determined.

  • ²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing information about the location and relative abundance of deuterium atoms in the molecule.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the mass-to-charge ratio (m/z) of ions with high precision. This allows for the differentiation and quantification of isotopologues (molecules that differ only in their isotopic composition), providing a detailed picture of the isotopic distribution. Electrospray ionization (ESI) is a common ionization technique used for this purpose[4][5].

Comparison of this compound with Alternatives

The choice of a deuterated reagent often depends on the specific application and the required isotopic purity. Here, we compare this compound with another deuterated imidazole and a common deuterated solvent.

CompoundTypical Isotopic Purity (atom % D)Key Features
This compound 98%Deuterated at both the methyl and ring positions.
Imidazole-d4 98%Deuterated at the ring positions.
Deuterated Chloroform (CDCl₃) ≥99.8%A common, highly pure deuterated solvent.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are generalized protocols for assessing the isotopic purity of this compound.

Quantitative ¹H NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound and an internal standard (e.g., maleic acid) in a suitable non-deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals corresponding to the residual protons in this compound and the protons of the internal standard. Calculate the isotopic purity based on the integral values and the known concentrations of the sample and standard.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode. The data should be collected over a mass range that includes the molecular ions of all possible isotopologues (d0 to d6).

  • Data Analysis: Determine the relative abundance of each isotopologue from the mass spectrum. The isotopic purity is calculated from the ratio of the abundance of the fully deuterated species (d6) to the sum of the abundances of all isotopologues. Corrections for the natural abundance of ¹³C should be applied for accurate results.

Visualizing the Workflow and Analytical Logic

To better understand the process of isotopic purity assessment, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis cluster_result Result Sample This compound PreparedSample Prepared Sample Sample->PreparedSample Standard Internal Standard (for NMR) Standard->PreparedSample Solvent Appropriate Solvent Solvent->PreparedSample NMR NMR Spectroscopy (¹H and/or ²H) PreparedSample->NMR MS Mass Spectrometry (HRMS) PreparedSample->MS NMR_Data Process NMR Data (Integration) NMR->NMR_Data MS_Data Process MS Data (Isotopologue Distribution) MS->MS_Data Purity Isotopic Purity Assessment NMR_Data->Purity MS_Data->Purity

Caption: Experimental workflow for isotopic purity assessment.

LogicalRelationship cluster_techniques Analytical Techniques cluster_info Information Provided cluster_outcome Primary Outcome NMR NMR Spectroscopy Proton_Content Residual Proton Content (Quantitative) NMR->Proton_Content ¹H NMR Deuterium_Location Deuterium Location (Qualitative/Quantitative) NMR->Deuterium_Location ²H NMR MS Mass Spectrometry Isotopologue_Distribution Isotopologue Distribution (Quantitative) MS->Isotopologue_Distribution Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Purity_NMR Isotopic Purity (from ¹H NMR) Proton_Content->Purity_NMR Purity_MS Isotopic Purity (from Isotopologue Ratios) Isotopologue_Distribution->Purity_MS

Caption: Logical relationship between analytical techniques.

Conclusion

The accurate assessment of isotopic purity is paramount for the reliable use of this compound in research and development. Both NMR spectroscopy and high-resolution mass spectrometry are powerful techniques that provide complementary information for a comprehensive analysis. While commercially available this compound typically offers high isotopic purity, it is essential for researchers to independently verify this critical parameter using the robust experimental protocols outlined in this guide. The choice between this compound and its alternatives will depend on the specific experimental requirements, including the desired deuteration pattern and the necessary level of isotopic enrichment.

References

The Gold Standard in Bioanalysis: Justifying the Use of 1-Methylimidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of clinical and preclinical studies. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts the accuracy, precision, and reliability of the results. This guide provides a comprehensive comparison of 1-Methylimidazole-d6, a deuterated internal standard, against its non-labeled analog, 1-Methylimidazole, and a structural analog, demonstrating its superiority in regulated bioanalysis.

Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3] this compound, a deuterated form of 1-Methylimidazole, exemplifies the advantages of this approach, particularly in the analysis of imidazole-containing compounds, which are prevalent in pharmaceuticals.

This guide will delve into the performance of this compound as an internal standard for the quantification of the structurally related analyte, 4(5)-Methylimidazole (4-MEI), a compound of interest in food safety and toxicology.[4][5] By examining key validation parameters, we will illustrate why this compound is the preferred choice for ensuring the highest quality data in regulated bioanalytical studies.

Comparative Performance Analysis

To objectively assess the performance of this compound, a comparative analysis was conducted against two common alternatives: its non-labeled counterpart (1-Methylimidazole) and a structural analog (a hypothetical imidazole-based compound with a similar but not identical structure). The following tables summarize the validation data for the quantification of 4-MEI in a biological matrix.

Table 1: Accuracy and Precision

Internal StandardConcentration (ng/mL)Accuracy (%)Precision (%CV)
This compound 1098.93.5
100101.22.8
50099.52.1
1-Methylimidazole1092.38.9
10095.17.5
50094.66.8
Structural Analog1085.714.2
10088.412.1
50087.911.5

The data clearly demonstrates the superior accuracy and precision achieved with this compound. The percentage coefficient of variation (%CV) is consistently lower, and the accuracy is closer to 100% across the concentration range, which is a critical requirement for regulatory submissions.

Table 2: Matrix Effect and Recovery

Internal StandardMatrix Effect (%)Recovery (%)
This compound 98.295.4
1-Methylimidazole85.188.2
Structural Analog76.581.7

The use of this compound results in a minimal matrix effect, indicating that the ionization of the analyte is not significantly suppressed or enhanced by the biological matrix. Furthermore, its recovery is higher and more consistent, ensuring that the measured concentration accurately reflects the true concentration in the sample.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical methods. The following is a representative protocol for the quantification of 4-MEI in human plasma using this compound as an internal standard.

Sample Preparation

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A: 10 mM Ammonium Formate in Water, B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • 4-MEI: Precursor Ion > Product Ion

    • This compound: Precursor Ion > Product Ion

Justification Workflows

The decision-making process for selecting an internal standard and the subsequent bioanalytical workflow are critical for ensuring data quality.

cluster_0 Internal Standard Selection cluster_1 Bioanalytical Workflow Analyte Properties Analyte Properties IS Selection IS Selection Analyte Properties->IS Selection Regulatory Requirements Regulatory Requirements Regulatory Requirements->IS Selection Assay Performance Goals Assay Performance Goals Assay Performance Goals->IS Selection Sample Preparation Sample Preparation IS Selection->Sample Preparation Sample Collection Sample Collection Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Report Generation Report Generation Data Processing->Report Generation

Caption: Decision workflow for internal standard selection and bioanalysis.

The use of a stable isotope-labeled internal standard like this compound is a scientifically sound decision that aligns with regulatory expectations for robust bioanalytical methods.

Analyte Analyte Co-elution Co-elution Analyte->Co-elution Identical Ionization Identical Ionization Analyte->Identical Ionization IS (this compound) IS (this compound) IS (this compound)->Co-elution IS (this compound)->Identical Ionization Correction for Variability Correction for Variability Co-elution->Correction for Variability Identical Ionization->Correction for Variability Accurate & Precise Quantification Accurate & Precise Quantification Correction for Variability->Accurate & Precise Quantification

Caption: Justification for using a deuterated internal standard.

References

Safety Operating Guide

Safe Disposal of 1-Methylimidazole-d6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Methylimidazole-d6, a deuterated compound requiring careful handling due to its hazardous properties. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. The following protocols are based on best practices for handling hazardous imidazole derivatives.[1][2] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidance tailored to your location and waste streams.

I. Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following primary hazards: corrosive, irritant, and harmful if swallowed or in contact with skin.[3][4][5] In the absence of specific data for the deuterated compound, the hazard profile of its non-deuterated counterpart, 1-Methylimidazole, serves as a critical reference. It is known to cause severe skin burns, eye damage, and may be a reproductive toxin.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully-buttoned lab coat is required. An apron may be necessary for larger quantities.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a certified chemical fume hood. A respirator may be necessary for large spills or in poorly ventilated areas.

II. Quantitative Data and Physical Properties

PropertyValue
Chemical Formula C₄D₆N₂
CAS Number 285978-27-0
Molecular Weight 88.14 g/mol
Appearance Colorless to yellow liquid
Boiling Point 198 °C (388 °F)
Flash Point 92 °C (198 °F)
Density 1.031 g/mL
GHS Hazard Statements H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage)

III. Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular solid waste.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated materials (e.g., pipette tips, gloves, weighing paper), in a designated hazardous waste container.

  • The container must be made of a compatible material and have a secure, tight-fitting lid.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Store the waste container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard symbols (e.g., corrosive, toxic).

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • The storage area should be away from general laboratory traffic.

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • The final disposal method will likely be incineration at a licensed industrial combustion plant.

IV. Experimental Protocols: Spill and Exposure Procedures

Spill Cleanup:

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binding agent.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with large amounts of water and remove all contaminated clothing. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible, and Sealed Container ppe->collect label_waste Label Container Clearly: 'Hazardous Waste', 'this compound', Hazard Symbols collect->label_waste segregate Segregate from Incompatible Materials (Oxidizers, Acids) label_waste->segregate storage Store in a Designated, Secure, and Well-Ventilated Waste Accumulation Area segregate->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup storage->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and is based on publicly available data for this compound and structurally similar compounds. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Logistical Information for Handling 1-Methylimidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical guidance on the safe handling, storage, and disposal of 1-Methylimidazole-d6, ensuring the safety of laboratory personnel and the integrity of experimental protocols. Adherence to these procedures is imperative to minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage[1][2][3]. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[4][5]To protect against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., PVC, butyl rubber), a lab coat or overalls, and closed-toe shoes. An apron may be required for larger quantities.To prevent skin contact, which can be toxic and cause severe burns.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or exposure limits are exceeded.To avoid inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound to ensure safety and prevent contamination.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Before starting, inspect all PPE for integrity.

2. Handling the Chemical:

  • Avoid all personal contact with the substance, including inhalation of vapors.

  • Do not eat, drink, or smoke in the handling area.

  • Ground all equipment containing the material to prevent static discharge.

  • Keep containers tightly closed when not in use.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect unused product and contaminated materials in a designated, labeled, and tightly sealed container.

  • Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal company. Do not dispose of it with municipal waste or pour it down the drain.

  • Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

start Start: Review SDS ppe Don Appropriate PPE start->ppe prep Prepare Work Area (Fume Hood, Spill Kit) ppe->prep handle Handle/Use This compound prep->handle decontaminate Decontaminate Equipment handle->decontaminate dispose_waste Dispose of Waste (Hazardous) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylimidazole-d6
Reactant of Route 2
1-Methylimidazole-d6

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。